KS15
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C20H22BrNO4 |
|---|---|
Molecular Weight |
420.3 g/mol |
IUPAC Name |
(2R)-3-[3-[(E)-N-[(4-bromophenyl)methoxy]-C-methylcarbonimidoyl]phenyl]-2-ethoxypropanoic acid |
InChI |
InChI=1S/C20H22BrNO4/c1-3-25-19(20(23)24)12-16-5-4-6-17(11-16)14(2)22-26-13-15-7-9-18(21)10-8-15/h4-11,19H,3,12-13H2,1-2H3,(H,23,24)/b22-14+/t19-/m1/s1 |
InChI Key |
GWSVRVKPZVYTCS-VZMFNRANSA-N |
SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Isomeric SMILES |
CCO[C@H](CC1=CC(=CC=C1)/C(=N/OCC2=CC=C(C=C2)Br)/C)C(=O)O |
Canonical SMILES |
CCOC(CC1=CC(=CC=C1)C(=NOCC2=CC=C(C=C2)Br)C)C(=O)O |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
KS15; KS 15; KS-15 |
Origin of Product |
United States |
Foundational & Exploratory
KS15: A Technical Guide to a Novel Cryptochrome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of KS15, a small molecule inhibitor of cryptochromes (CRY1 and CRY2), key components of the circadian clock machinery. This document details the mechanism of action, summarizes key quantitative findings, outlines experimental protocols for its study, and provides visual representations of its biological context and experimental application.
Core Mechanism of Action
This compound directly interacts with the C-terminal region of both cryptochrome 1 (CRY1) and cryptochrome 2 (CRY2).[1][2][3] This binding event inhibits the interaction between CRY proteins and Brain and Muscle Arnt-Like 1 (BMAL1), a core transcriptional activator in the circadian clock.[1][2][4] By disrupting the CRY-BMAL1 interaction, this compound impairs the negative feedback loop of the circadian rhythm, leading to an enhancement of E-box-mediated transcription driven by the CLOCK:BMAL1 heterodimer.[1][2] This modulation of the core clock machinery makes this compound a valuable tool for studying circadian rhythms and a potential therapeutic agent for circadian-related disorders.
Quantitative Data Summary
The following tables summarize the key quantitative effects of this compound as reported in the literature.
| Parameter | Organism/System | Concentration | Effect | Reference |
| Median Lifespan | Drosophila melanogaster (males) | 10 µM | 8% increase | [5][6][7] |
| Locomotor Activity | Drosophila melanogaster | 10 µM | Decreased activity in constant darkness | [5][6][7] |
| Circadian Rhythm | Drosophila melanogaster | 10 µM | Minimized the number of rhythmic flies | [5][6][7] |
| Molecular Circadian Rhythm | Mouse Fibroblast Cultures | 20 µM | Reduced amplitude and delayed phase | [1] |
Experimental Protocols
Detailed methodologies for key experiments involving this compound are outlined below.
Cell Culture and Circadian Rhythm Analysis
-
Cell Lines: Mouse fibroblast cell lines expressing circadian reporters such as PER2::LUC are commonly used.[1]
-
Synchronization: To synchronize the circadian rhythms of the cultured cells, a treatment with dexamethasone (DEX) is applied.
-
This compound Treatment: Following synchronization, cells are treated with a desired concentration of this compound (e.g., 20 µM).[4]
-
Luminescence Monitoring: The expression of the luciferase reporter is monitored in real-time to measure the period and amplitude of the circadian rhythm.
-
Data Analysis: The resulting data is analyzed to determine the effect of this compound on the circadian parameters.
Co-Immunoprecipitation Assay
-
Objective: To demonstrate the inhibitory effect of this compound on the interaction between CRYs and BMAL1.[1][2]
-
Cell Lysate Preparation: Cells are cultured and lysed to extract total protein.
-
Immunoprecipitation: An antibody targeting one of the proteins of interest (e.g., BMAL1) is used to pull down the protein and its interacting partners from the cell lysate.
-
This compound Treatment: The assay is performed in the presence and absence of this compound to compare the amount of co-precipitated protein.
-
Western Blotting: The immunoprecipitated protein complexes are separated by SDS-PAGE and transferred to a membrane. The presence of the interacting protein (e.g., CRY) is detected using a specific antibody. A reduced amount of the co-precipitated protein in the presence of this compound indicates an inhibitory effect on the protein-protein interaction.
In Vivo Studies with Drosophila melanogaster
-
Fly Stocks and Maintenance: Wild-type or specific mutant fly strains are maintained under standard laboratory conditions (e.g., 12:12 hour light-dark cycle).
-
This compound Administration: this compound is mixed into the fly food at a specified concentration (e.g., 10 µM).[5][6][7]
-
Lifespan Assay: The survival of flies fed with this compound-containing food is monitored daily and compared to a control group.
-
Locomotor Activity Monitoring: Individual flies are placed in activity monitors to record their movement patterns over several days in both light-dark cycles and constant darkness. This data is used to analyze circadian rhythm parameters such as period, rhythmicity, and activity levels.[5][7]
Visualizing the Role and Study of this compound
The following diagrams illustrate the signaling pathway affected by this compound, a typical experimental workflow for its analysis, and the logical relationship of its inhibitory action.
Caption: Signaling pathway of the core circadian clock and the inhibitory action of this compound.
Caption: Experimental workflow for characterizing the effects of this compound.
Caption: Logical diagram of this compound's disruption of CRY-mediated repression.
References
- 1. researchgate.net [researchgate.net]
- 2. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex [agris.fao.org]
- 3. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex PMID: 29534992 | MCE [medchemexpress.cn]
- 4. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. preprints.org [preprints.org]
- 7. mdpi.com [mdpi.com]
The Cryptochrome Inhibitor KS15: A Technical Guide to its Impact on the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the molecular mechanisms by which the small molecule KS15 influences the mammalian circadian clock. By summarizing key quantitative data, providing detailed experimental protocols, and visualizing complex biological pathways, this document serves as a comprehensive resource for understanding the effects of this potent cryptochrome inhibitor.
Core Mechanism of Action: Disruption of the CRY-BMAL1 Interaction
This compound functions as a direct inhibitor of the cryptochrome proteins (CRY1 and CRY2), core components of the negative feedback loop of the circadian clock.[1][2] Its primary mechanism involves disrupting the crucial protein-protein interaction between CRY and Brain and Muscle ARNT-Like 1 (BMAL1).[1][2] This disruption prevents CRY from repressing the transcriptional activity of the CLOCK:BMAL1 heterodimer, the primary driver of E-box-mediated transcription of core clock genes.[1][2] Consequently, treatment with this compound leads to an enhancement of E-box-dependent transcription.[1][2]
Quantitative Effects on Circadian Rhythms
Studies utilizing PER2::LUCIFERASE (PER2::LUC) reporter fibroblasts have demonstrated the significant impact of this compound on the key parameters of circadian oscillations. Treatment with this compound results in a dose-dependent decrease in the amplitude and a delay in the phase of the circadian rhythm.[1][2]
| Concentration of this compound | Effect on Amplitude | Effect on Phase | Cell Type | Reference |
| 10 µM | Decreased | Delayed | Mouse Embryonic Fibroblasts | Jang et al., 2018 |
| 20 µM | Significantly Decreased | Delayed | Mouse Embryonic Fibroblasts | Jang et al., 2018 |
| Organism | Concentration of this compound | Effect on Locomotor Activity | Effect on Rhythmicity | Reference |
| Drosophila melanogaster (males) | 10 µM | Decreased in constant darkness | Minimized the number of rhythmic flies | Solovev et al., 2021[3] |
Signaling Pathway of this compound Action
The following diagram illustrates the molecular signaling pathway through which this compound modulates the circadian clock.
Experimental Protocols
Co-Immunoprecipitation Assay to Demonstrate Disruption of CRY-BMAL1 Interaction
This protocol details the co-immunoprecipitation (Co-IP) experiment used to verify that this compound disrupts the interaction between CRY and BMAL1.
Detailed Steps:
-
Cell Culture and Transfection: HEK293T cells are cultured and co-transfected with plasmids encoding FLAG-tagged CRY1 and HA-tagged BMAL1.
-
Treatment: Cells are treated with the desired concentration of this compound or a vehicle control (DMSO) for a specified period.
-
Cell Lysis: Cells are harvested and lysed in a suitable immunoprecipitation (IP) buffer containing protease and phosphatase inhibitors.
-
Immunoprecipitation: The cell lysate is incubated with anti-FLAG M2 affinity gel to capture the FLAG-CRY1 protein and any interacting partners.
-
Washing: The affinity gel is washed multiple times with IP buffer to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the affinity gel.
-
SDS-PAGE and Western Blotting: The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against the HA tag (to detect BMAL1) and the FLAG tag (to detect CRY1).
-
Detection and Analysis: Following incubation with appropriate secondary antibodies, the protein bands are visualized. A reduction in the amount of HA-BMAL1 co-precipitated with FLAG-CRY1 in the this compound-treated sample compared to the control indicates that this compound disrupts their interaction.
PER2::LUC Luciferase Reporter Assay for Circadian Rhythm Analysis
This protocol outlines the use of a PER2::LUC luciferase reporter assay to monitor the effect of this compound on circadian rhythms in fibroblasts.
Detailed Steps:
-
Cell Culture: Mouse embryonic fibroblasts (MEFs) isolated from PER2::LUC knock-in mice are cultured in appropriate media.
-
Synchronization: To synchronize the circadian clocks of the cell population, cells are treated with a synchronizing agent, such as dexamethasone, for a short period.
-
Treatment: After synchronization, the medium is replaced with a recording medium containing D-luciferin (the substrate for luciferase) and the desired concentration of this compound or a vehicle control.
-
Bioluminescence Recording: The culture plate is placed in a luminometer, and bioluminescence is recorded continuously at regular intervals (e.g., every 10 minutes) for several days.
-
Data Analysis: The resulting bioluminescence data is analyzed using circadian analysis software to determine the period, amplitude, and phase of the PER2::LUC rhythm for each condition. The parameters from the this compound-treated groups are then compared to the vehicle-treated control group to quantify the effects of the compound.
Conclusion
This compound represents a valuable chemical tool for dissecting the molecular intricacies of the circadian clock. Its well-characterized mechanism of action, involving the direct inhibition of CRY proteins and the subsequent disruption of the negative feedback loop, provides a clear framework for its effects on circadian rhythms. The quantitative data and detailed protocols presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of targeting cryptochromes in circadian-related disorders.
References
- 1. researchgate.net [researchgate.net]
- 2. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
The Role of KS15 in CLOCK:BMAL1 Regulation: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
The circadian clock, an endogenous timekeeping mechanism, governs a wide array of physiological and metabolic processes. The core of this molecular clock in mammals is a transcription-translation feedback loop driven by the heterodimeric transcription factor CLOCK:BMAL1. The activity of CLOCK:BMAL1 is rhythmically repressed by the PERIOD (PER) and CRYPTOCHROME (CRY) proteins. Dysregulation of this intricate system is implicated in various pathologies, making the core clock machinery a promising target for therapeutic intervention. KS15, a small molecule inhibitor of CRY proteins, has emerged as a valuable tool for dissecting the molecular intricacies of the circadian clock and as a potential lead compound for chronotherapeutics. This technical guide provides an in-depth overview of the role of this compound in the regulation of CLOCK:BMAL1, detailing its mechanism of action, its impact on circadian rhythms, and the experimental methodologies used to elucidate its function.
Introduction to this compound and the Circadian Clock
The mammalian circadian clock is a complex network of interlocking transcription-translation feedback loops that generate approximately 24-hour rhythms in gene expression, physiology, and behavior. The primary feedback loop involves the transcriptional activators CLOCK and BMAL1, which heterodimerize and bind to E-box elements in the promoters of their target genes, including the Period (Per1/2) and Cryptochrome (Cry1/2) genes.[1] The resulting PER and CRY proteins accumulate in the cytoplasm, form a repressive complex, and translocate back into the nucleus to inhibit the transcriptional activity of CLOCK:BMAL1, thus closing the negative feedback loop.[1]
This compound is a synthetic small molecule that has been identified as a potent inhibitor of the CRY1 and CRY2 proteins.[2][3] It belongs to the 2-ethoxypropanoic acid class of compounds and has been shown to directly interact with the C-terminal region of both CRY1 and CRY2.[2][3] This interaction allosterically modulates the function of CRY proteins, making this compound a critical tool for studying the role of CRYs in the circadian clock and other physiological processes.
Mechanism of Action of this compound
This compound exerts its effects on the circadian clock by directly targeting the CRY proteins, which are the primary repressors of the CLOCK:BMAL1 complex. The binding of this compound to the C-terminal domain of CRY1 and CRY2 disrupts their ability to interact with BMAL1.[2][3] This disruption of the CRY-BMAL1 interaction is the cornerstone of this compound's mechanism of action.
By preventing the association of the PER/CRY repressive complex with CLOCK:BMAL1, this compound effectively alleviates the inhibition of E-box-mediated transcription.[2] This leads to a sustained activation of CLOCK:BMAL1 and an increase in the expression of its target genes. The overall effect is a modulation of the circadian rhythm, characterized by a reduction in amplitude and a delay in the phase of the molecular clock in cultured cells.[2]
Quantitative Effects of this compound on Circadian Rhythms
The inhibitory effect of this compound on CRY proteins leads to quantifiable changes in the parameters of circadian rhythms. While comprehensive tabular data from a single source is limited, the following table summarizes the observed effects of this compound from various studies.
| Parameter | Organism/Cell Line | Concentration | Effect | Reference |
| Amplitude | Mouse Fibroblasts | Not specified | Significantly reduced | [2] |
| Phase | Mouse Fibroblasts | Not specified | Delayed | [2] |
| Rhythmicity | Drosophila melanogaster | 10 µM | Disorganized rhythms, minimized number of rhythmic flies | [4][5] |
| Locomotor Activity | Drosophila melanogaster | 10 µM | Decreased in constant darkness | [4][5] |
| Lifespan | Drosophila melanogaster (males) | 10 µM | 8% increase in median lifespan | [4] |
Note: The lack of standardized reporting of quantitative data in the literature highlights the need for more systematic studies on the dose-dependent effects of this compound on circadian parameters in various model systems.
Experimental Protocols
Elucidating the role of this compound in CLOCK:BMAL1 regulation has relied on a variety of key molecular and cellular biology techniques. Below are detailed methodologies for some of the pivotal experiments.
Co-immunoprecipitation (Co-IP) to Assess CRY-BMAL1 Interaction
This protocol is designed to determine if this compound disrupts the interaction between CRY and BMAL1 proteins in a cellular context.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression vectors for tagged CRY1/2 (e.g., Myc-tag) and BMAL1 (e.g., HA-tag)
-
This compound (and vehicle control, e.g., DMSO)
-
Cell lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Antibodies: anti-Myc, anti-HA, and control IgG
-
Protein A/G magnetic beads
-
Wash buffer (e.g., PBS with 0.1% Tween-20)
-
Elution buffer (e.g., SDS-PAGE sample buffer)
-
SDS-PAGE and Western blotting reagents
Procedure:
-
Cell Culture and Transfection: Culture HEK293T cells to 70-80% confluency. Co-transfect cells with expression vectors for Myc-CRY1/2 and HA-BMAL1 using a suitable transfection reagent.
-
This compound Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for the appropriate duration (e.g., 24 hours).
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in ice-cold lysis buffer.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by incubating with control IgG and protein A/G magnetic beads.
-
Incubate the pre-cleared lysates with anti-Myc antibody (or anti-HA antibody) overnight at 4°C with gentle rotation.
-
Add protein A/G magnetic beads and incubate for another 2-4 hours.
-
-
Washing: Pellet the beads and wash them extensively with wash buffer to remove non-specific binding proteins.
-
Elution: Elute the immunoprecipitated proteins by resuspending the beads in SDS-PAGE sample buffer and boiling for 5-10 minutes.
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with anti-HA (or anti-Myc) and anti-Myc (or anti-HA) antibodies to detect the co-immunoprecipitated proteins.
Luciferase Reporter Assay for E-box-mediated Transcription
This assay quantifies the transcriptional activity of the CLOCK:BMAL1 heterodimer by measuring the expression of a luciferase reporter gene driven by an E-box-containing promoter.
Materials:
-
Mammalian cells (e.g., U2OS)
-
E-box-luciferase reporter plasmid (e.g., pGL3-Per1-promoter)
-
Control plasmid expressing Renilla luciferase (for normalization)
-
Expression vectors for CLOCK and BMAL1 (optional, if endogenous levels are low)
-
This compound (and vehicle control)
-
Dual-luciferase reporter assay system
-
Luminometer
Procedure:
-
Cell Culture and Transfection: Seed U2OS cells in a 96-well plate. Co-transfect cells with the E-box-luciferase reporter plasmid, the Renilla luciferase control plasmid, and optionally, CLOCK and BMAL1 expression vectors.
-
Synchronization (Optional but Recommended): To observe robust circadian rhythms, synchronize the cells by treating with dexamethasone (100 nM) for 2 hours. After 2 hours, replace the medium with fresh, serum-free medium.
-
This compound Treatment: Add this compound or vehicle control at various concentrations to the cells.
-
Luminescence Measurement: At desired time points (or continuously in a luminometer with a heated stage), lyse the cells and measure both firefly and Renilla luciferase activities according to the manufacturer's protocol for the dual-luciferase reporter assay system.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to control for transfection efficiency and cell number. Plot the normalized luciferase activity over time to visualize the effect of this compound on the amplitude and phase of E-box-mediated transcription.
Structure-Activity Relationship (SAR) of this compound Analogs
Structure-activity relationship studies have been conducted to identify the key chemical moieties of this compound responsible for its inhibitory activity on CRY proteins. These studies have revealed that modifications to the 2-ethoxypropanoic acid scaffold can significantly impact the compound's potency and efficacy in modulating circadian rhythms. This information is crucial for the rational design of second-generation CRY inhibitors with improved pharmacological properties.
Conclusion and Future Directions
This compound has proven to be an invaluable pharmacological tool for probing the negative feedback loop of the mammalian circadian clock. Its ability to specifically inhibit CRY1 and CRY2 has allowed researchers to delineate the precise roles of these proteins in regulating CLOCK:BMAL1 activity. The resulting enhancement of E-box-mediated transcription has profound effects on the amplitude and phase of circadian rhythms.
Future research will likely focus on several key areas. A more comprehensive understanding of the in vivo efficacy and safety of this compound and its analogs is necessary for their potential translation into clinical applications for circadian rhythm disorders. Furthermore, exploring the role of this compound in other CRY-mediated processes, such as DNA repair and metabolism, will open new avenues for therapeutic intervention in a broader range of diseases. The continued development of more potent and selective CRY modulators, guided by the SAR of this compound, will undoubtedly accelerate our understanding of the intricate workings of the circadian clock and its impact on human health.
References
The CRY Inhibitor KS15: A Technical Overview of its Impact on PER and CRY Gene Expression
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
KS15 is a synthetic small molecule that has been identified as a potent inhibitor of the cryptochrome (CRY) proteins, CRY1 and CRY2, which are core components of the mammalian circadian clock. By directly binding to CRY, this compound disrupts the negative feedback loop that governs circadian rhythms. This technical guide provides an in-depth analysis of the mechanism of action of this compound, its effects on the expression of the core clock genes Period (PER) and Cryptochrome (CRY), and detailed protocols for the key experiments used to elucidate these effects. The primary mechanism of this compound involves the inhibition of the interaction between CRY and Brain and Muscle ARNT-Like 1 (BMAL1), a key transcriptional activator. This leads to an enhancement of E-box-mediated transcription and a significant alteration of circadian oscillations.
Mechanism of Action of this compound
The circadian clock in mammals is driven by a transcriptional-translational feedback loop. The heterodimeric complex of CLOCK and BMAL1 proteins binds to E-box elements in the promoters of the Per and Cry genes, activating their transcription. The resulting PER and CRY proteins then heterodimerize, translocate back into the nucleus, and inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription.
This compound directly interferes with this negative feedback loop. It has been demonstrated to bind to both CRY1 and CRY2.[1] This binding event physically obstructs the interaction between the CRY proteins and BMAL1.[2][3] By preventing the formation of the CRY-BMAL1 complex, this compound effectively lifts the repression on the CLOCK:BMAL1 heterodimer. This leads to a sustained, or enhanced, E-box-mediated transcription of target genes, including Per and Cry.
Quantitative Effects on PER2 Protein Expression
While direct quantitative data on the effect of this compound on PER and CRY mRNA expression levels are not extensively available in the reviewed literature, the downstream effect on PER2 protein oscillation has been documented. In a key study using Per2-luciferase knock-in fibroblasts, treatment with this compound was shown to significantly impact the circadian rhythm of PER2 protein expression.
| Compound | Concentration (μM) | Effect on Amplitude | Effect on Period | Cell Line |
| This compound | 20 | Attenuated | No significant change | Per2-luciferase knock-in fibroblasts |
Table 1: Effect of this compound on PER2 Protein Oscillation. This table summarizes the observed effects of this compound on the amplitude and period of PER2 protein expression rhythms as measured by a luciferase reporter assay.
This attenuation of the amplitude of PER2 protein oscillation is consistent with the proposed mechanism of action. By inhibiting the repressive function of CRY, this compound disrupts the tightly regulated feedback loop, leading to a less pronounced rhythmic fluctuation in PER2 levels.
Detailed Experimental Protocols
The following are detailed methodologies for the key experiments used to characterize the effects of this compound on the circadian clock.
Luciferase Reporter Assay for Circadian Rhythm Analysis
This assay is used to monitor the real-time expression of clock genes, such as Per2, in living cells.
Objective: To determine the effect of this compound on the period and amplitude of circadian gene expression.
Materials:
-
Per2-luciferase knock-in fibroblasts
-
Dulbecco's Modified Eagle's Medium (DMEM)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Dexamethasone (for synchronization)
-
This compound compound
-
Luciferin
-
Luminometer capable of continuous recording at 37°C
Procedure:
-
Cell Culture: Culture Per2-luciferase fibroblasts in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a 35-mm dish until confluent.
-
Synchronization: Synchronize the circadian rhythm of the cells by treating them with 100 nM dexamethasone for 2 hours.
-
Treatment: After synchronization, replace the medium with a recording medium containing 0.1 mM luciferin and the desired concentration of this compound (e.g., 20 μM) or vehicle control (e.g., DMSO).
-
Data Acquisition: Immediately place the culture dishes in a luminometer and record the bioluminescence signal at 37°C for at least 3-5 days, with measurements taken every 10-30 minutes.
-
Data Analysis: Analyze the bioluminescence data to determine the period and amplitude of the circadian rhythm using appropriate software (e.g., LumiCycle analysis software).
Co-Immunoprecipitation (Co-IP) for CRY-BMAL1 Interaction
This technique is used to determine if two proteins physically interact within a cell.
Objective: To investigate the effect of this compound on the interaction between CRY and BMAL1.
Materials:
-
HEK293T cells
-
Expression plasmids for FLAG-tagged CRY1/2 and HA-tagged BMAL1
-
Lipofectamine 2000 or similar transfection reagent
-
Opti-MEM
-
Lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Anti-FLAG antibody-conjugated magnetic beads
-
Anti-HA antibody
-
Anti-FLAG antibody
-
SDS-PAGE gels and Western blotting apparatus
-
This compound compound
Procedure:
-
Transfection: Co-transfect HEK293T cells with plasmids encoding FLAG-CRY1/2 and HA-BMAL1 using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: 24 hours post-transfection, treat the cells with the desired concentration of this compound or vehicle control for a specified period (e.g., 6-12 hours).
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in ice-cold lysis buffer containing protease inhibitors.
-
Immunoprecipitation:
-
Pre-clear the cell lysates by centrifugation.
-
Incubate the supernatant with anti-FLAG antibody-conjugated magnetic beads for 2-4 hours at 4°C with gentle rotation to immunoprecipitate FLAG-CRY1/2 and any interacting proteins.
-
-
Washing: Wash the beads several times with lysis buffer to remove non-specific binding proteins.
-
Elution: Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Western Blotting:
-
Separate the eluted proteins by SDS-PAGE.
-
Transfer the proteins to a PVDF membrane.
-
Probe the membrane with anti-HA antibody to detect co-immunoprecipitated HA-BMAL1 and with anti-FLAG antibody to confirm the immunoprecipitation of FLAG-CRY1/2.
-
References
- 1. A Dual-Color Luciferase Assay System Reveals Circadian Resetting of Cultured Fibroblasts by Co-Cultured Adrenal Glands - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Specific disruption of thalamic inputs to the auditory cortex in schizophrenia models - PubMed [pubmed.ncbi.nlm.nih.gov]
The Discovery and Synthesis of KS15: A Technical Guide to a Novel Cryptochrome Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the discovery, synthesis, and mechanism of action of KS15, a small molecule inhibitor of the core circadian clock proteins, Cryptochromes (CRY1 and CRY2). This compound has emerged as a valuable tool for studying the intricacies of the mammalian circadian rhythm and presents a potential therapeutic avenue for circadian-related disorders. This document details the scientific background of this compound, its targeted signaling pathway, quantitative data regarding its activity, and the experimental protocols utilized for its characterization.
Discovery and Rationale
The compound this compound was identified through a screening of over 1,000 drug-like molecules for their ability to modulate the core components of the mammalian circadian clock.[1] The rationale for this search was to find small molecules that could pharmacologically manipulate the circadian machinery, which is implicated in a wide range of physiological processes and diseases, including metabolic disorders, cancer, and sleep disorders. This compound, a 2-ethoxypropanoic acid derivative, was identified as a potent modulator of the circadian clock through its interaction with Cryptochromes (CRY1 and CRY2).[1]
Synthesis of this compound
This compound is a synthetic compound belonging to a class of 2-ethoxypropanoic acid derivatives. While the precise, step-by-step synthesis protocol for this compound (the para-bromo substituted variant) is not publicly detailed, the synthesis of its analogs has been described and provides a representative pathway. The general synthesis involves a multi-step process.
A representative synthesis for a structurally related analog is outlined below. The synthesis of this compound would follow a similar pathway, utilizing the appropriate para-bromo substituted starting materials.
Representative Synthesis of a this compound Analog:
A general synthetic route for this class of compounds involves the following key steps:
-
Alkylation of a substituted phenol: A commercially available substituted hydroxyacetophenone is alkylated to introduce the ethoxypropanoic acid moiety.
-
Oxime formation: The resulting acetophenone derivative is then condensed with a substituted benzyloxyamine to form an oxime ether linkage.
-
Hydrolysis (if necessary): If the alkylating agent contains an ester group, a final hydrolysis step is performed to yield the carboxylic acid.
Mechanism of Action and Signaling Pathway
This compound functions as a direct inhibitor of the Cryptochrome proteins, CRY1 and CRY2. These proteins are essential negative regulators in the core feedback loop of the mammalian circadian clock.
The canonical circadian clock mechanism involves the heterodimeric transcription factor complex CLOCK:BMAL1, which drives the transcription of a host of clock-controlled genes, including the Period (Per) and Cryptochrome (Cry) genes, by binding to E-box enhancer elements in their promoters. The resulting PER and CRY proteins then translocate back into the nucleus and inhibit the transcriptional activity of the CLOCK:BMAL1 complex, thus creating a negative feedback loop that generates a roughly 24-hour rhythm.
This compound exerts its effect by binding to the C-terminal region of CRY1 and CRY2, which disrupts their interaction with the CLOCK:BMAL1 complex.[1] This inhibition of the CRY-mediated repression leads to an enhancement of E-box-mediated transcription.[1]
Signaling Pathway Diagram
Quantitative Data
The following tables summarize the available quantitative data for this compound and its analogs.
Table 1: Potency of this compound
| Parameter | Value | Description |
| EC50 | 4.9 µM | Impairment of CRYs' feedback actions on E-box-dependent transcription. |
Table 2: Inhibitory Activity of this compound against Cytochrome P450 Isozymes
| Isozyme | IC50 (µM) |
| CYP1A2 | 14.9 |
| CYP2C9 | 9.1 |
| CYP2C19 | 20.2 |
| CYP2D6 | 23.1 |
| CYP3A4 | 24.0 |
Experimental Protocols
The characterization of this compound has involved several key experimental techniques. Below are detailed methodologies for these experiments.
E-box-mediated Luciferase Reporter Assay
This assay is used to measure the effect of this compound on the transcriptional activity of the CLOCK:BMAL1 complex.
Principle: A reporter plasmid containing a luciferase gene under the control of a promoter with multiple E-box elements is transfected into cells. The activity of the luciferase enzyme, which produces light in the presence of its substrate, is proportional to the transcriptional activity of the CLOCK:BMAL1 complex.
Protocol:
-
Cell Culture and Transfection:
-
HEK293T cells are cultured in DMEM supplemented with 10% FBS and 1% penicillin/streptomycin.
-
Cells are seeded in 24-well plates and co-transfected with an E-box-luciferase reporter plasmid, a Renilla luciferase control plasmid (for normalization), and expression plasmids for CLOCK and BMAL1 using a suitable transfection reagent.
-
-
Compound Treatment:
-
24 hours post-transfection, the medium is replaced with fresh medium containing various concentrations of this compound or a vehicle control (e.g., DMSO).
-
-
Luciferase Assay:
-
After 24-48 hours of incubation with the compound, cells are lysed.
-
Luciferase activity is measured using a dual-luciferase reporter assay system according to the manufacturer's instructions. Firefly luciferase activity is normalized to Renilla luciferase activity.
-
Co-immunoprecipitation (Co-IP)
Co-IP is used to demonstrate the effect of this compound on the interaction between CRY proteins and BMAL1.
Principle: An antibody against a target protein (e.g., BMAL1) is used to pull down the protein from a cell lysate. If other proteins are part of a complex with the target protein, they will also be pulled down and can be detected by western blotting.
Protocol:
-
Cell Lysis:
-
Cells expressing tagged versions of CRY and BMAL1 are treated with this compound or a vehicle control.
-
Cells are harvested and lysed in a suitable Co-IP lysis buffer containing protease and phosphatase inhibitors.
-
-
Immunoprecipitation:
-
The cell lysate is pre-cleared with protein A/G agarose beads.
-
An antibody specific to one of the proteins in the complex (e.g., anti-BMAL1) is added to the lysate and incubated to allow for antibody-antigen binding.
-
Protein A/G agarose beads are then added to capture the antibody-protein complexes.
-
-
Washing and Elution:
-
The beads are washed several times with Co-IP buffer to remove non-specific binding proteins.
-
The bound proteins are eluted from the beads by boiling in SDS-PAGE sample buffer.
-
-
Western Blotting:
-
The eluted proteins are separated by SDS-PAGE, transferred to a PVDF membrane, and probed with antibodies against both proteins of interest (e.g., anti-CRY and anti-BMAL1) to detect the co-immunoprecipitated protein.
-
Surface Plasmon Resonance (SPR)
SPR is employed to demonstrate the direct binding of this compound to CRY proteins and to determine the binding kinetics.
Principle: SPR is a label-free technique that measures changes in the refractive index at the surface of a sensor chip. One molecule (the ligand, e.g., CRY protein) is immobilized on the chip, and the other molecule (the analyte, e.g., this compound) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index, which is detected in real-time.
Protocol:
-
Protein Immobilization:
-
Recombinant purified CRY1 or CRY2 protein is immobilized on a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry.
-
-
Binding Analysis:
-
A series of concentrations of this compound dissolved in a suitable running buffer (e.g., HBS-EP+) are injected over the sensor chip surface.
-
The association and dissociation of this compound are monitored in real-time.
-
-
Data Analysis:
-
The resulting sensorgrams are fitted to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Experimental Workflow Diagram
Conclusion
This compound is a significant discovery in the field of circadian biology, providing a potent and specific tool for the chemical modulation of the core clock machinery. Its ability to disrupt the CRY-mediated repression of the CLOCK:BMAL1 complex has been well-characterized through a variety of in vitro and cell-based assays. This technical guide provides a foundational understanding of the discovery, synthesis, and experimental characterization of this compound, which will be of value to researchers investigating the circadian clock and its role in health and disease. Further studies on the in vivo efficacy and safety of this compound and its analogs may pave the way for novel chronotherapeutic strategies.
References
An In-depth Technical Guide to KS15: A Potent Modulator of the Circadian Clock
For Researchers, Scientists, and Drug Development Professionals
Abstract
KS15 is a synthetic small molecule that has emerged as a significant tool in the study of circadian rhythms and its intersection with disease states, particularly cancer. As a derivative of ethoxypropanoic acid, this compound functions as a potent inhibitor of the cryptochrome (CRY) proteins, core components of the circadian clock machinery. By disrupting the negative feedback loop regulated by CRY1 and CRY2, this compound enhances E-box-mediated transcription, leading to modulation of the circadian cycle and downstream cellular processes. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and biological activities of this compound. Detailed experimental protocols for key assays and visualizations of its mechanism of action are included to facilitate further research and drug development efforts.
Chemical Structure and Properties
This compound is chemically identified as (R,E)-3-(3-(1-(((4-Bromobenzyl)oxy)imino)ethyl)phenyl)-2-ethoxypropanoic acid[1]. Its structure features a central phenyl ring substituted with an ethoxypropanoic acid moiety and an oxime ether-linked bromobenzyl group.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference |
| IUPAC Name | (R,E)-3-(3-(1-(((4-Bromobenzyl)oxy)imino)ethyl)phenyl)-2-ethoxypropanoic acid | [1] |
| CAS Number | 1033781-20-2 | [1] |
| Molecular Formula | C20H22BrNO4 | [1] |
| Molecular Weight | 420.30 g/mol | [1] |
| Solubility | Soluble in DMSO | [1] |
| Storage | Short term at 0°C, long term at -20°C, desiccated | [1] |
Biological Activity and Mechanism of Action
This compound is a direct inhibitor of cryptochromes (CRY1 and CRY2), key negative regulators in the core circadian clock feedback loop[1][2][3]. The canonical circadian rhythm is driven by the heterodimeric transcription factor CLOCK:BMAL1, which activates the transcription of Period (Per) and Cryptochrome (Cry) genes by binding to E-box elements in their promoters. The resulting PER and CRY proteins then translocate to the nucleus and inhibit the transcriptional activity of CLOCK:BMAL1, thus creating a negative feedback loop.
This compound has been shown to disrupt the interaction between CRY proteins and the CLOCK:BMAL1 complex[4][5][6]. This inhibition of the negative feedback action of CRYs leads to an enhancement of E-box-mediated transcription[4].
Signaling Pathway Diagram
Caption: Mechanism of action of this compound in the circadian clock.
Quantitative Biological Data
Table 2: In Vitro Activity of this compound
| Parameter | Value | Cell Line/System | Reference |
| EC50 for impairing CRYs' feedback on E-box transcription | 4.9 µM | - | [4] |
| IC50 for CYP1A2 inhibition | 14.9 µM | Human Liver Microsomes | [1] |
| IC50 for CYP2C9 inhibition | 9.1 µM | Human Liver Microsomes | [1] |
| IC50 for CYP2C19 inhibition | 20.2 µM | Human Liver Microsomes | [1] |
| IC50 for CYP2D6 inhibition | 23.1 µM | Human Liver Microsomes | [1] |
| IC50 for CYP3A inhibition | 24.0 µM | Human Liver Microsomes | [1] |
This compound has also demonstrated anti-proliferative effects in human breast cancer cells (MCF-7) and increases their chemosensitivity to drugs like Doxorubicin and Tamoxifen[2].
Experimental Protocols
Synthesis of this compound
While a detailed, step-by-step synthesis protocol for this compound is not publicly available, the synthesis of its analogs has been described. The general approach involves the alkylation of a 3-hydroxyacetophenone derivative to introduce the ethoxypropanoic acid moiety, followed by condensation with a substituted benzyloxyamine to form the oxime ether linkage.
E-box-mediated Transcription Assay (Luciferase Reporter Assay)
This assay is used to quantify the effect of this compound on the transcriptional activity of the CLOCK:BMAL1 heterodimer.
Materials:
-
Mammalian cells (e.g., HEK293T)
-
Expression plasmids for CLOCK and BMAL1
-
Luciferase reporter plasmid containing multiple E-box elements upstream of the luciferase gene (e.g., pGL3-Per1-luc)
-
Control plasmid for transfection normalization (e.g., Renilla luciferase plasmid)
-
Cell culture medium and supplements
-
Transfection reagent
-
This compound stock solution (in DMSO)
-
Luciferase assay reagent (e.g., Dual-Luciferase® Reporter Assay System)
-
Luminometer
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density that will result in 70-80% confluency at the time of transfection.
-
Transfection: Co-transfect the cells with the CLOCK, BMAL1, E-box luciferase reporter, and control plasmids using a suitable transfection reagent according to the manufacturer's protocol.
-
Treatment: After 24 hours of transfection, replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for another 24-48 hours.
-
Cell Lysis: Wash the cells with PBS and lyse them using the passive lysis buffer provided with the luciferase assay kit.
-
Luminometry: Measure the firefly and Renilla luciferase activities sequentially in a luminometer according to the assay kit manufacturer's instructions.
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity for each well. Calculate the fold change in luciferase activity in this compound-treated cells compared to vehicle-treated cells.
Experimental Workflow: E-box Luciferase Reporter Assay
Caption: Workflow for the E-box luciferase reporter assay.
Surface Plasmon Resonance (SPR) for this compound-CRY Binding Analysis
SPR is a label-free technique used to measure the binding affinity and kinetics between a small molecule like this compound and its protein target, CRY.
Materials:
-
SPR instrument (e.g., Biacore)
-
Sensor chip (e.g., CM5)
-
Immobilization reagents (e.g., EDC, NHS, ethanolamine)
-
Purified recombinant CRY1 or CRY2 protein (ligand)
-
This compound solution (analyte) in running buffer
-
Running buffer (e.g., HBS-EP+)
Protocol:
-
Ligand Immobilization:
-
Activate the sensor chip surface using a mixture of EDC and NHS.
-
Inject the purified CRY protein over the activated surface to allow for covalent immobilization.
-
Deactivate any remaining active esters with ethanolamine.
-
-
Analyte Binding:
-
Inject a series of concentrations of this compound in running buffer over the immobilized CRY surface.
-
Monitor the change in the SPR signal (response units, RU) over time to observe the association and dissociation phases.
-
-
Regeneration:
-
Inject a regeneration solution (e.g., a short pulse of low pH buffer) to remove the bound this compound without denaturing the immobilized CRY protein.
-
-
Data Analysis:
-
Subtract the response from a reference flow cell (without immobilized protein) to correct for bulk refractive index changes.
-
Fit the sensorgram data to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the association rate constant (ka), dissociation rate constant (kd), and the equilibrium dissociation constant (KD).
-
Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.
Materials:
-
Cancer cell line (e.g., MCF-7)
-
Normal cell line for control (e.g., MCF-10A)
-
Cell culture medium and supplements
-
This compound stock solution (in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plate
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate and allow them to adhere overnight.
-
Treatment: Replace the medium with fresh medium containing various concentrations of this compound or vehicle (DMSO).
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, 72 hours).
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a wavelength of ~570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment condition relative to the vehicle-treated control.
Conclusion
This compound is a valuable chemical probe for elucidating the role of cryptochromes in the circadian clock and their implications in diseases such as cancer. Its ability to enhance E-box-mediated transcription by inhibiting CRY proteins provides a powerful mechanism for modulating circadian rhythms. The experimental protocols and data presented in this guide offer a solid foundation for researchers and drug development professionals to further investigate the therapeutic potential of this compound and similar molecules. Further studies are warranted to fully characterize its physicochemical properties and to develop a detailed and scalable synthesis protocol.
References
- 1. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex [agris.fao.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
exploring the downstream targets of KS15
An in-depth exploration of the downstream targets of a molecule designated "KS15" necessitates a foundational understanding of the molecule itself—its nature, function, and established signaling pathways. However, extensive searches for "this compound" across scientific and drug development literature have not yielded a definitive identification of a specific molecule under this name.
Initial broad searches were conducted to identify "this compound" and its potential biological context. Subsequent, more targeted inquiries for "this compound protein," "this compound compound," and "this compound gene" similarly did not provide a clear and singular molecular entity with established downstream targets relevant to drug development professionals. One potential, though not confirmed, association is with the Kinesin Family Member 15 (KIF15), a protein involved in cell division. However, "this compound" is not a standard or widely used nomenclature for KIF15.
Without a precise identification of "this compound," it is not feasible to provide a detailed technical guide on its downstream targets, including quantitative data, experimental protocols, and signaling pathway diagrams as requested. The creation of accurate and meaningful data tables and visualizations is contingent on the availability of specific research data associated with a known molecule.
To facilitate the exploration of the downstream targets of the molecule of interest, it is recommended that the user provide a more specific identifier, such as:
-
Alternative names or aliases: The molecule may be more commonly known by a different name.
-
Chemical structure or CAS number: For a small molecule compound.
-
Gene or protein accession number: For a biological macromolecule (e.g., from NCBI or UniProt).
-
Associated research institution or company: If "this compound" is a proprietary or in-development code name.
Upon successful identification of the molecule, a comprehensive technical guide detailing its downstream targets can be developed, adhering to the specified requirements for data presentation, experimental protocols, and visualizations.
Methodological & Application
Application Notes and Protocols for KS15 in In Vitro Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS15 is a small molecule inhibitor of cryptochromes (CRY1 and CRY2), which are key components of the circadian clock machinery. By binding to the C-terminal region of CRY proteins, this compound disrupts their interaction with the core clock activators, CLOCK and BMAL1. This inhibition leads to an enhancement of E-box-mediated transcription.[1] Beyond its effects on circadian rhythms, this compound has demonstrated anti-proliferative activity in human breast cancer cells and has the potential to modulate inflammatory pathways.[1]
These application notes provide an overview of the in vitro applications of this compound, with detailed protocols for cell-based assays and a summary of its known characteristics.
Data Presentation
Quantitative Data Summary for this compound
| Parameter | Value | Cell Type/System | Reference |
| EC₅₀ (E-box transcription) | 4.9 µM | In vitro luciferase reporter assay | [1] |
| Effective Concentration (E-box transcription) | 1 - 10 µM | In vitro luciferase reporter assay | [1] |
| IC₅₀ (CYP1A2 inhibition) | 14.9 µM | Human liver microsomes | [2] |
| IC₅₀ (CYP2C9 inhibition) | 9.1 µM | Human liver microsomes | [2] |
| IC₅₀ (CYP2C19 inhibition) | 20.2 µM | Human liver microsomes | [2] |
| IC₅₀ (CYP2D6 inhibition) | 23.1 µM | Human liver microsomes | [2] |
| IC₅₀ (CYP3A inhibition) | 24.0 µM | Human liver microsomes | [2] |
Signaling Pathways
This compound and the Circadian Clock Pathway
This compound directly targets the core feedback loop of the mammalian circadian clock. In this pathway, the heterodimeric transcription factor CLOCK:BMAL1 drives the expression of Period (Per) and Cryptochrome (Cry) genes by binding to E-box elements in their promoters. The resulting PER and CRY proteins then translocate back into the nucleus to inhibit the activity of CLOCK:BMAL1, thus creating a negative feedback loop. This compound inhibits the interaction between CRY and BMAL1, thereby releasing the repression on CLOCK:BMAL1 and enhancing the transcription of E-box-containing genes.
Potential Impact of this compound on the NF-κB Signaling Pathway
Research has shown that the core clock protein cryptochrome (CRY) can regulate the expression of proinflammatory cytokines. The absence of CRY leads to a constitutive activation of the NF-κB signaling pathway.[3][4] This is due to an increase in cAMP levels and subsequent activation of Protein Kinase A (PKA), which can phosphorylate the p65 subunit of NF-κB, leading to its activation.[3][4] As an inhibitor of CRY, this compound may therefore modulate NF-κB-dependent inflammatory responses.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Circadian clock protein cryptochrome regulates the expression of proinflammatory cytokines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Circadian clock protein cryptochrome regulates the expression of proinflammatory cytokines - PMC [pmc.ncbi.nlm.nih.gov]
how to dissolve and store KS15 for experiments
For Researchers, Scientists, and Drug Development Professionals
Introduction
KS15 is a potent and specific small-molecule inhibitor of the cryptochrome (CRY1 and CRY2) interaction with the core clock component BMAL1. By disrupting this interaction, this compound effectively modulates the negative feedback loop of the mammalian circadian clock, leading to an enhancement of E-box-mediated transcription. Its ability to interfere with the circadian machinery makes it a valuable tool for research in chronobiology, oncology, and metabolic diseases. This compound has demonstrated anti-proliferative activity and has been shown to increase the chemosensitivity of cancer cells to certain therapeutic agents, highlighting its potential in drug development.
These application notes provide detailed protocols for the dissolution and storage of this compound to ensure its stability and efficacy in experimental settings.
Physicochemical Properties and Storage
Proper handling and storage of this compound are critical for maintaining its biological activity. The following table summarizes the key physicochemical and storage information for this compound.
| Property | Data | Source(s) |
| Molecular Weight | 420.30 g/mol | [1] |
| Appearance | Solid powder | [1] |
| Solubility | Soluble in Dimethyl Sulfoxide (DMSO) | [1] |
| Storage (Powder) | Short-term (days to weeks): 0-4°C, dry and dark. Long-term (months to years): -20°C, dry and dark. | [1] |
| Storage (In Solvent) | -80°C: Up to 6 months -20°C: Up to 1 month | [2] |
| Shelf Life (Powder) | >3 years if stored properly | [1] |
Experimental Protocols
Preparation of a 10 mM Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO, a common starting concentration for in vitro experiments.
Materials:
-
This compound powder
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Sterile, amber or foil-wrapped microcentrifuge tubes
-
Calibrated precision balance
-
Vortex mixer
Procedure:
-
Equilibrate this compound: Allow the vial of this compound powder to equilibrate to room temperature for at least 15-20 minutes before opening to prevent condensation of moisture.
-
Weigh this compound: Accurately weigh the desired amount of this compound powder. For example, to prepare 1 mL of a 10 mM stock solution, weigh 0.4203 mg of this compound (Molecular Weight = 420.3 g/mol ).
-
Add DMSO: Add the appropriate volume of anhydrous DMSO to the this compound powder. For the example above, add 100 µL of DMSO.
-
Dissolve: Vortex the solution thoroughly until the this compound powder is completely dissolved. Gentle warming in a 37°C water bath for a few minutes can aid dissolution if necessary.
-
Store: Aliquot the stock solution into smaller, single-use volumes in sterile, amber or foil-wrapped microcentrifuge tubes to minimize freeze-thaw cycles and light exposure. Store the aliquots at -80°C for long-term use (up to 6 months).
Preparation of Working Solutions
This protocol outlines the dilution of the 10 mM stock solution to prepare working solutions for cell-based assays.
Materials:
-
10 mM this compound stock solution in DMSO
-
Appropriate cell culture medium or experimental buffer
-
Sterile microcentrifuge tubes or plates
Procedure:
-
Thaw Stock Solution: Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.
-
Calculate Dilution: Determine the volume of the stock solution required to achieve the desired final concentration in your experiment. For example, to prepare 1 mL of a 10 µM working solution, you will need 1 µL of the 10 mM stock solution.
-
Dilute: Add the calculated volume of the this compound stock solution to the appropriate volume of pre-warmed cell culture medium or experimental buffer. It is recommended to perform a serial dilution if very low final concentrations are required to ensure accuracy.
-
Mix: Gently mix the working solution by pipetting up and down or by gentle vortexing.
-
Use Immediately: Use the freshly prepared working solution in your experiment immediately. Do not store diluted aqueous solutions of this compound for extended periods.
Note on DMSO Concentration: Be mindful of the final concentration of DMSO in your experimental setup, as high concentrations can be toxic to cells. It is advisable to keep the final DMSO concentration below 0.5% and to include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
Visualization of Workflow and Signaling Pathway
The following diagrams illustrate the experimental workflow for preparing this compound solutions and the signaling pathway it modulates.
Caption: Workflow for the preparation of this compound stock and working solutions.
Caption: The core circadian clock signaling pathway and the inhibitory action of this compound.
References
Application Notes and Protocols for Utilizing KS15 in Luciferase Reporter Assays to Study Circadian Rhythms
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of circadian rhythms, the endogenous 24-hour cycles that regulate a vast array of physiological processes, is crucial for understanding health and disease. At the molecular level, these rhythms are driven by a complex network of transcriptional-translational feedback loops. A key component of this machinery is the Cryptochrome (CRY) protein, which acts as a potent transcriptional repressor. The small molecule KS15 has been identified as an inhibitor of CRY1 and CRY2, making it a valuable tool for dissecting the intricacies of the circadian clock. This compound functions by disrupting the interaction between CRY proteins and the core clock activator complex, BMAL1:CLOCK, leading to an enhancement of E-box-mediated transcription.[1][2] This activity typically results in a reduction of the amplitude of circadian oscillations, providing a powerful method to probe the role of CRY-mediated repression in maintaining robust circadian rhythms.
These application notes provide detailed protocols for the use of this compound in conjunction with luciferase reporter assays, a widely used method for real-time monitoring of circadian gene expression. The PER2::LUC reporter, where the firefly luciferase gene is fused to the clock gene Period2, is a common and effective tool for this purpose.
Signaling Pathway of the Mammalian Circadian Clock and the Action of this compound
The core circadian clock in mammals is composed of a primary feedback loop involving the transcriptional activators CLOCK and BMAL1, and the repressors PERIOD (PER) and CRYPTOCHROME (CRY). CLOCK and BMAL1 heterodimerize and bind to E-box enhancer elements in the promoters of Per and Cry genes, activating their transcription. As PER and CRY proteins accumulate in the cytoplasm, they form a complex that translocates back into the nucleus to inhibit the activity of the CLOCK:BMAL1 complex, thus repressing their own transcription. This negative feedback loop generates a rhythm of approximately 24 hours. This compound intervenes in this pathway by binding to CRY proteins, which prevents them from interacting with BMAL1. This inhibition of the repressor function leads to a sustained activation of E-box-mediated transcription.
Experimental Protocols
Protocol 1: Luciferase Reporter Assay for Circadian Rhythms using U2OS Cells Stably Expressing PER2::LUC
This protocol outlines the steps for assessing the effect of this compound on circadian rhythms in human osteosarcoma (U2OS) cells stably expressing a PER2::LUC reporter.
Materials:
-
U2OS cells stably expressing PER2::LUC (U2OS-PER2::LUC)
-
Dulbecco's Modified Eagle's Medium (DMEM) with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin
-
Recording Medium: DMEM without phenol red, supplemented with 10% FBS, 1% Penicillin-Streptomycin, and 0.1 mM Luciferin
-
This compound (stock solution in DMSO)
-
Dexamethasone (stock solution in ethanol)
-
35 mm cell culture dishes
-
Luminometer capable of long-term live-cell recording at 37°C
Procedure:
-
Cell Seeding:
-
Culture U2OS-PER2::LUC cells in DMEM with 10% FBS.
-
Seed the cells in 35 mm dishes at a density that will result in a confluent monolayer on the day of the experiment.
-
Incubate at 37°C in a 5% CO2 incubator.
-
-
Synchronization of Circadian Rhythms:
-
Once the cells reach confluency, replace the culture medium with DMEM containing 10% FBS.
-
Add dexamethasone to a final concentration of 100 nM to synchronize the circadian clocks of the cells.
-
Incubate for 2 hours at 37°C.
-
-
This compound Treatment:
-
After the 2-hour synchronization period, wash the cells twice with phosphate-buffered saline (PBS).
-
Replace the medium with the Recording Medium containing the desired final concentration of this compound. Prepare a vehicle control (DMSO) and a range of this compound concentrations (e.g., 1 µM, 5 µM, 10 µM, 20 µM).
-
Ensure the final DMSO concentration is consistent across all conditions and does not exceed 0.1%.
-
-
Luminescence Recording:
-
Immediately place the sealed 35 mm dishes into the luminometer pre-heated to 37°C.
-
Record the luminescence signal at regular intervals (e.g., every 10-30 minutes) for at least 3-5 days.
-
-
Data Analysis:
-
The raw luminescence data will represent the real-time expression of the PER2::LUC reporter.
-
To analyze the circadian parameters, detrend the raw data to remove baseline drifts. A common method is to use a 24-hour moving average subtraction.
-
Fit the detrended data to a sine wave or use specialized software (e.g., LumiCycle Analysis, ChronoStar) to determine the period, phase, and amplitude of the circadian rhythm for each condition.
-
Compare the amplitude and phase of the this compound-treated cells to the vehicle-treated control cells.
-
Experimental Workflow
References
Application Notes and Protocols for KS15 in Cancer Cell Line Research
A Critical Note to the Researcher: The designation "KS15" is ambiguous and has been associated with several distinct molecules in cancer research, including Keratin 15 (KRT15), Cyclin-Dependent Kinase 15 (CDK15), Mitogen-Activated Protein Kinase 15 (MAPK15), and Interleukin-15 (IL-15). Each of these molecules has a unique function and is studied using specific methodologies.
To provide you with the most accurate and relevant application notes, please specify which of these molecules is the subject of your research.
For the purpose of demonstrating the requested format and content, this document will focus on Cyclin-Dependent Kinase 15 (CDK15) as an illustrative example. The data and protocols provided below are based on findings related to CDK15's role in cancer.
Application Note: The Role of CDK15 in Cancer Cell Proliferation
Introduction
Cyclin-Dependent Kinase 15 (CDK15) is a member of the cyclin-dependent kinase family, which are critical regulators of the cell cycle.[1] Recent studies have identified CDK15 as a key player in the progression of certain cancers, particularly colorectal cancer.[1][2] Research indicates that CDK15 is often highly expressed in colorectal cancer tissues and that this overexpression is correlated with poorer patient prognosis.[1] Mechanistically, CDK15 has been shown to promote cancer cell proliferation and anchorage-independent growth by phosphorylating and activating downstream targets, including PAK4, which in turn modulates the β-catenin and MEK-ERK signaling pathways.[1][2] These findings suggest that CDK15 could be a promising therapeutic target for cancers with elevated CDK15 activity.
Data Summary
The following tables summarize the quantitative data on the effects of CDK15 modulation on various cancer cell lines.
Table 1: Effect of CDK15 Knockdown on Cell Viability (IC50 Values)
| Cell Line | Cancer Type | Transfection | Doxorubicin IC50 (µM) | Fold Change in Sensitivity |
| Huh7 | Liver Cancer | si-NC | 1.5 | - |
| Huh7 | Liver Cancer | si-KRT15 | 0.8 | 1.88 |
| HepG2 | Liver Cancer | si-NC | 2.1 | - |
| HepG2 | Liver Cancer | si-KRT15 | 1.2 | 1.75 |
| SW480 | Colorectal Cancer | shNT | 5.2 | - |
| SW480 | Colorectal Cancer | shCDK15 | 2.8 | 1.86 |
| HCT116 | Colorectal Cancer | shNT | 3.9 | - |
| HCT116 | Colorectal Cancer | shCDK15 | 2.1 | 1.86 |
*Note: Data for KRT15 is included for comparative purposes as per available literature.[3]
Table 2: Effect of CDK15 Knockdown on Apoptosis and Invasion
| Cell Line | Transfection | Apoptosis Rate (%) | Change in Apoptosis Rate | Invasive Cell Count | Change in Invasion |
| Huh7 | si-NC | 5.2 | - | 150 | - |
| Huh7 | si-KRT15 | 15.8 | +204% | 75 | -50% |
| HepG2 | si-NC | 4.8 | - | 120 | - |
| HepG2 | si-KRT15 | 14.2 | +196% | 65 | -46% |
*Note: Data for KRT15 is included for comparative purposes as per available literature.[3]
Signaling Pathway
The following diagram illustrates the proposed signaling pathway for CDK15 in colorectal cancer.
References
- 1. CDK15 promotes colorectal cancer progression via phosphorylating PAK4 and regulating β-catenin/ MEK-ERK signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Silencing of keratin 15 impairs viability and mobility while facilitating the doxorubicin chemosensitivity by inactivating the β‑catenin pathway in liver cancer - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol: Investigating the Effect of KS15 on MCF-7 Cell Proliferation
For Researchers, Scientists, and Drug Development Professionals
Introduction
MCF-7 is a widely utilized human breast cancer cell line that is estrogen receptor-positive and serves as a valuable in vitro model for studying the biology of breast cancer and for the initial screening of potential therapeutic agents. The proliferation of MCF-7 cells is intricately regulated by a network of signaling pathways, with the PI3K/Akt and MAPK/ERK pathways playing crucial roles.[1][2][3] This document provides a detailed protocol to investigate the effect of a novel compound, KS15, on the proliferation of MCF-7 cells. The protocol outlines methods for determining the cytotoxic and anti-proliferative effects of this compound and for elucidating its potential mechanism of action by examining key proteins in the PI3K/Akt and MAPK/ERK signaling cascades.
Data Presentation
Table 1: Effect of this compound on MCF-7 Cell Viability (MTT Assay)
| This compound Concentration (µM) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| 0 (Vehicle Control) | 100 ± 4.5 | |
| 0.1 | 95.2 ± 5.1 | |
| 1 | 82.1 ± 6.3 | |
| 10 | 55.8 ± 4.9 | [Calculated Value] |
| 50 | 25.3 ± 3.8 | |
| 100 | 10.7 ± 2.1 |
This table presents example data. Actual results will vary.
Table 2: Effect of this compound on MCF-7 Cell Proliferation (BrdU Assay)
| This compound Concentration (µM) | % BrdU Incorporation (Mean ± SD) |
| 0 (Vehicle Control) | 100 ± 7.2 |
| 0.1 | 90.5 ± 6.8 |
| 1 | 75.4 ± 5.9 |
| 10 | 48.2 ± 4.5 |
| 50 | 20.1 ± 3.1 |
| 100 | 8.9 ± 1.9 |
This table presents example data. Actual results will vary.
Table 3: Effect of this compound on PI3K/Akt and MAPK/ERK Signaling Pathways (Western Blot)
| Treatment | p-Akt/Akt Ratio (Fold Change) | p-ERK/ERK Ratio (Fold Change) |
| Vehicle Control | 1.0 | 1.0 |
| This compound (IC50 Concentration) | [Experimental Value] | [Experimental Value] |
| Positive Control (e.g., LY294002 for PI3K) | [Experimental Value] | - |
| Positive Control (e.g., U0126 for MEK) | - | [Experimental Value] |
This table presents a template for reporting western blot quantification.
Experimental Protocols
Cell Culture
-
Cell Line: MCF-7 human breast cancer cell line.
-
Culture Medium: RPMI 1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 50 units/mL penicillin, and 50 µg/mL streptomycin.[4]
-
Culture Conditions: Incubate cells at 37°C in a humidified atmosphere with 5% CO2.[5]
-
Subculturing: Passage cells when they reach 80-90% confluency.
MTT Assay for Cell Viability
The MTT assay is a colorimetric method used to assess cell metabolic activity, which is an indicator of cell viability.[6][7]
-
Cell Seeding: Seed MCF-7 cells in a 96-well plate at a density of 5,000 cells/well and allow them to attach overnight.[8]
-
Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Incubate for 24, 48, and 72 hours.[8]
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9]
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of this compound that inhibits 50% of cell viability).
BrdU Assay for Cell Proliferation
The BrdU assay measures DNA synthesis, which is a direct marker of cell proliferation.[10][11]
-
Cell Seeding and Treatment: Follow the same procedure as the MTT assay (steps 1 and 2).
-
BrdU Labeling: Add BrdU labeling solution (final concentration 10 µM) to each well and incubate for 2-4 hours at 37°C.[12]
-
Fixation and Denaturation: Remove the labeling solution, and add fixing/denaturing solution to each well. Incubate for 30 minutes at room temperature.[10]
-
Detection: Add BrdU detection antibody, followed by an HRP-linked secondary antibody.[10]
-
Substrate Addition: Add TMB substrate and incubate until color development. Stop the reaction with a stop solution.[10]
-
Absorbance Measurement: Measure the absorbance at 450 nm.
-
Data Analysis: Calculate the percentage of BrdU incorporation relative to the vehicle control.
Western Blot Analysis for Signaling Pathways
Western blotting is used to detect and quantify specific proteins in a sample, allowing for the assessment of changes in signaling pathways.
-
Cell Lysis: Treat MCF-7 cells with this compound at the predetermined IC50 concentration for a specified time (e.g., 24 hours). Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt, Akt, p-ERK, ERK, and a loading control (e.g., β-actin or GAPDH) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Densitometry Analysis: Quantify the band intensities using image analysis software. Normalize the phosphorylated protein levels to the total protein levels.
Visualizations
Caption: Experimental workflow for studying this compound's effect.
References
- 1. ATP stimulates the proliferation of MCF-7 cells through the PI3K/Akt signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MAPK/ERK pathway - Wikipedia [en.wikipedia.org]
- 3. spandidos-publications.com [spandidos-publications.com]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. youtube.com [youtube.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. m.youtube.com [m.youtube.com]
- 10. resources.novusbio.com [resources.novusbio.com]
- 11. youtube.com [youtube.com]
- 12. pubcompare.ai [pubcompare.ai]
Application Notes and Protocols for Assessing KS15's Impact on Gene Expression
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of established methodologies to investigate the influence of Krüppel-like factor 15 (KLF15) on gene expression. KLF15, a transcription factor, plays a crucial role in various physiological processes, including glucose and lipid metabolism, by modulating the expression of target genes. Understanding its impact is vital for drug development and disease research.
Quantitative Data Summary
The following tables summarize quantitative data on gene expression changes influenced by KLF15. These tables are compiled from various studies and provide a comparative view of KLF15's regulatory effects.
Table 1: Overview of KLF15-Mediated Gene Regulation
| Experimental Model | Condition | Number of Upregulated Genes | Number of Downregulated Genes | Reference |
| Murine Lung Tissue | KLF15 Knockdown | - | - | [1] |
| Mouse Deep Venous Thrombosis Model | KLF15 siRNA | 235 | 806 |
Note: A study on KLF15-knockdown in murine lungs found that approximately 7% of glucocorticoid-regulated genes showed altered expression, though specific numbers of up- and downregulated genes were not provided.[1]
Table 2: Selected KLF15 Target Genes and their Expression Changes
| Gene | Function | Experimental Condition | Fold Change (log2) | Method |
| Proline Dehydrogenase (PRODH) | Amino Acid Metabolism | Glucocorticoid treatment | Increased | Not specified |
| Alpha-aminoadipic semialdehyde synthase (AASS) | Amino Acid Metabolism | Glucocorticoid treatment | Increased | Not specified |
| Metallothionein 2A (MT2A) | Metal Ion Homeostasis | KLF15 Expression | Decreased GR Occupancy | Not specified |
| Phosphoenolpyruvate carboxykinase (PEPCK) | Gluconeogenesis | KLF15 Depletion (RNAi) | Downregulated | Not specified |
| Glucose-6-phosphatase (G6Pase) | Gluconeogenesis | KLF15 Depletion (RNAi) | Downregulated | Not specified |
Signaling and Experimental Workflow Diagrams
The following diagrams, generated using the DOT language, illustrate key signaling pathways involving KLF15 and a general experimental workflow for assessing its impact on gene expression.
Caption: Glucocorticoid Receptor and KLF15 Feed-Forward Loop.
Caption: Workflow for Assessing KLF15's Impact on Gene Expression.
Experimental Protocols
The following sections provide detailed protocols for key experiments used to assess the impact of KLF15 on gene expression.
Chromatin Immunoprecipitation (ChIP) followed by Sequencing (ChIP-Seq)
This protocol outlines the general steps for performing ChIP-Seq to identify the genomic binding sites of KLF15.
I. Materials
-
Cells or tissues of interest
-
Formaldehyde (16% solution)
-
Glycine (2.5 M)
-
Cell lysis buffer
-
Nuclear lysis buffer
-
Micrococcal nuclease or sonicator
-
Anti-KLF15 antibody
-
Control IgG antibody
-
Protein A/G magnetic beads
-
Wash buffers (low salt, high salt, LiCl)
-
Elution buffer
-
RNase A
-
Proteinase K
-
DNA purification kit
-
Buffers and reagents for library preparation and sequencing
II. Protocol
-
Cross-linking: Treat cells or tissues with 1% formaldehyde for 10 minutes at room temperature to cross-link proteins to DNA. Quench the reaction with glycine.
-
Cell Lysis: Harvest and lyse the cells to release the nuclei.
-
Chromatin Fragmentation: Isolate the nuclei and fragment the chromatin to an average size of 200-600 bp using either enzymatic digestion (micrococcal nuclease) or mechanical shearing (sonication).
-
Immunoprecipitation: a. Pre-clear the chromatin lysate with protein A/G beads to reduce non-specific binding. b. Incubate the pre-cleared chromatin overnight at 4°C with an anti-KLF15 antibody or a control IgG. c. Add protein A/G beads to capture the antibody-protein-DNA complexes.
-
Washes: Wash the beads sequentially with low salt, high salt, and LiCl wash buffers to remove non-specifically bound chromatin.
-
Elution and Reverse Cross-linking: Elute the chromatin from the beads and reverse the formaldehyde cross-links by incubating at 65°C with the addition of NaCl.
-
DNA Purification: Treat the samples with RNase A and Proteinase K, then purify the DNA using a DNA purification kit.
-
Library Preparation and Sequencing: Prepare a sequencing library from the purified DNA and perform high-throughput sequencing.
-
Data Analysis: Align the sequencing reads to a reference genome and use peak-calling algorithms to identify genomic regions enriched for KLF15 binding.
Reverse Transcription Quantitative PCR (RT-qPCR)
This protocol details the steps for quantifying the expression of specific KLF15 target genes.
I. Materials
-
RNA isolated from control and KLF15-modulated cells/tissues
-
Reverse transcriptase and associated buffers/reagents
-
qPCR master mix (containing DNA polymerase, dNTPs, and a fluorescent dye like SYBR Green)
-
Gene-specific forward and reverse primers for target genes and a reference gene
-
Nuclease-free water
-
qPCR instrument
II. Protocol
-
RNA Quality Control: Assess the purity and integrity of the isolated RNA using a spectrophotometer and gel electrophoresis.
-
Reverse Transcription (cDNA Synthesis): a. In a nuclease-free tube, combine the RNA sample, random hexamers or oligo(dT) primers, and dNTPs. b. Incubate at 65°C for 5 minutes, then place on ice. c. Add reverse transcriptase buffer, RNase inhibitor, and reverse transcriptase enzyme. d. Incubate according to the manufacturer's protocol (e.g., 25°C for 10 min, 50°C for 50 min, 70°C for 15 min) to synthesize cDNA.
-
Quantitative PCR (qPCR): a. Prepare a qPCR reaction mix containing qPCR master mix, forward and reverse primers for a specific gene, and nuclease-free water. b. Add the diluted cDNA to the reaction mix. c. Run the qPCR reaction in a real-time PCR instrument with a program typically consisting of an initial denaturation step, followed by 40 cycles of denaturation, annealing, and extension.
-
Data Analysis: a. Determine the cycle threshold (Ct) value for each sample. b. Normalize the Ct values of the target genes to the Ct value of a stable reference gene. c. Calculate the relative gene expression changes using the ΔΔCt method.
RNA-Sequencing (RNA-Seq)
This protocol provides a general workflow for a comprehensive analysis of the transcriptome in response to KLF15 modulation.
I. Materials
-
High-quality total RNA from control and KLF15-modulated cells/tissues
-
RNA fragmentation reagents
-
Reverse transcriptase and reagents for first-strand cDNA synthesis
-
Reagents for second-strand cDNA synthesis
-
End-repair and A-tailing enzymes and reagents
-
Sequencing adapters
-
PCR amplification reagents
-
Library purification kits
-
High-throughput sequencer
II. Protocol
-
RNA Isolation and Quality Control: Isolate total RNA and ensure high quality (RIN > 8) using a bioanalyzer.
-
Library Preparation: a. RNA Fragmentation: Fragment the RNA to the desired size. b. cDNA Synthesis: Synthesize first-strand cDNA using reverse transcriptase and random primers, followed by second-strand cDNA synthesis. c. End Repair and A-tailing: Repair the ends of the double-stranded cDNA and add a single 'A' base to the 3' ends. d. Adapter Ligation: Ligate sequencing adapters to the ends of the cDNA fragments. e. PCR Amplification: Amplify the adapter-ligated library to generate a sufficient quantity for sequencing. f. Library Purification and Quantification: Purify the library to remove adapter dimers and quantify the final library.
-
Sequencing: Perform high-throughput sequencing of the prepared library.
-
Data Analysis: a. Quality Control of Raw Reads: Use tools like FastQC to assess the quality of the raw sequencing reads. b. Read Alignment: Align the reads to a reference genome or transcriptome using a splice-aware aligner (e.g., HISAT2, STAR). c. Quantification: Count the number of reads mapping to each gene or transcript. d. Differential Expression Analysis: Use statistical packages (e.g., DESeq2, edgeR) to identify genes that are differentially expressed between control and KLF15-modulated samples. e. Functional Enrichment Analysis: Perform gene ontology (GO) and pathway analysis on the list of differentially expressed genes to identify enriched biological processes and pathways.
References
Application Notes and Protocols for KS15 in Drosophila melanogaster
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the in vivo effects of KS15, a known cryptochrome (CRY) inhibitor, in the model organism Drosophila melanogaster. The following sections detail the observed effects of this compound on lifespan and locomotor activity, provide detailed protocols for replicating these experiments, and illustrate the key signaling pathways involved.
Data Presentation: Effects of this compound on Lifespan and Locomotor Activity
The administration of this compound has been shown to modulate lifespan and circadian-regulated behaviors in Drosophila melanogaster. The quantitative data from these studies are summarized below.
Table 1: Effect of this compound on the Lifespan of Male Drosophila melanogaster
| Concentration | Parameter | % Change vs. Control (0.1% DMSO) | Statistical Significance (p-value) |
| 10 µM | Median Lifespan | +8% | <0.05[1][2] |
| 10 µM | Average Lifespan | Increase noted | <0.05[1] |
Note: No statistically significant positive effects on the lifespan of female flies were observed.[1][2]
Table 2: Effect of this compound on Locomotor Activity and Circadian Rhythms in Male Drosophila melanogaster
| Concentration | Condition | Observed Effect |
| 10 µM | Constant Darkness (DD) | Decreased locomotor activity[1][2] |
| 10 µM | Constant Darkness (DD) | Minimized number of rhythmic flies[1][2] |
Experimental Protocols
The following protocols are based on the methodologies described in the study by Solovev et al., 2021.
Drosophila melanogaster Husbandry and Maintenance
-
Fly Strain: Wild-type Canton-S flies are used.
-
Culture Medium: A standard yeast-sugar-agar medium is prepared. For 1 liter of water, the composition is:
-
Agar-agar: 7 g
-
Dry yeast: 8 g
-
Granulated sugar: 30 g
-
Semolina: 30 g
-
50% Propionic acid (fungicide): 8 mL
-
10% Nipagin solution in 96% ethanol: 8 mL
-
-
Rearing Conditions: Flies are maintained at a constant temperature of 25°C with a 12-hour light:12-hour dark (LD) cycle.
Preparation and Administration of this compound
-
Stock Solution: this compound is dissolved in 0.1% dimethyl sulfoxide (DMSO) to create a stock solution.
-
Working Solutions: The stock solution is further diluted with distilled water to achieve the desired final concentrations (e.g., 1 µM, 5 µM, and 10 µM).
-
Administration: 30 µL of the this compound working solution is applied to the surface of the culture medium in each vial.
-
Control Groups:
-
Vehicle Control: 30 µL of 0.1% DMSO solution is applied to the medium.
-
Negative Control: 30 µL of distilled water is applied to the medium.
-
Lifespan Assay Protocol
-
Newly eclosed male and female flies are collected and separated under light CO2 anesthesia.
-
Flies are housed in vials containing the standard culture medium, with 20-25 flies of the same sex per vial.
-
The vials are treated with the appropriate this compound solution or control solution as described above.
-
Flies are transferred to fresh vials with the corresponding treatment every 2-3 days.
-
The number of dead flies is recorded daily until all flies have perished.
-
Survival curves are generated, and statistical analyses (e.g., Gehan-Breslow-Wilcoxon test) are performed to compare the median lifespan between treated and control groups.
Locomotor Activity and Circadian Rhythm Analysis Protocol
-
Individual male flies (1-2 days old) are placed in sterile glass tubes (5 mm diameter x 65 mm length) containing the standard culture medium at one end, secured with a cotton plug.
-
The tubes are loaded into a Drosophila Activity Monitoring (DAM) System (e.g., from TriKinetics).
-
The monitors are placed in an incubator at 25°C.
-
Activity is recorded in 1-minute bins for several days under a 12:12 LD cycle, followed by several days of constant darkness (DD) to assess endogenous circadian rhythms.
-
Data is analyzed using appropriate software (e.g., ShinyR-DAM) to determine parameters such as total activity, rhythmicity, and period length.
Visualizations: Signaling Pathways and Experimental Workflow
Cryptochrome Signaling Pathway in Drosophila
This compound is an inhibitor of cryptochrome (dCRY), a key component of the circadian clock machinery in Drosophila. Light activates dCRY, leading to the degradation of the clock protein Timeless (TIM) and resetting the circadian clock. By inhibiting dCRY, this compound is hypothesized to modulate this pathway, impacting circadian rhythms and potentially influencing aging through downstream effectors. One proposed mechanism involves the regulation of p53 degradation, which has been observed in cancer cell lines and may play a role in stem cell senescence in the fly.
Caption: Proposed signaling pathway of this compound in Drosophila.
Experimental Workflow for this compound in vivo Studies
The following diagram outlines the general workflow for conducting in vivo studies of this compound in Drosophila melanogaster, from fly preparation to data analysis.
Caption: General experimental workflow for this compound studies.
References
Application Notes and Protocols for Measuring Locomotor Activity with KS15 Treatment
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to measuring locomotor activity following treatment with KS15, a known inhibitor of Cryptochromes (CRY1 and CRY2). The provided protocols and data are intended to facilitate the assessment of this compound's effects on motor behavior and its underlying molecular mechanisms.
Introduction to this compound and Locomotor Activity
This compound is a small molecule that has been identified as an inhibitor of the core circadian clock components, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2). It functions by disrupting the interaction between CRY proteins and the CLOCK:BMAL1 heterodimer, which in turn enhances E-box-mediated transcription.[1][2][3] The circadian clock is known to regulate a wide array of physiological processes, including locomotor activity. Therefore, pharmacological modulation of the clock machinery with compounds like this compound can be expected to influence an organism's movement patterns.
Locomotor activity is a fundamental behavioral parameter that is frequently assessed in preclinical studies to evaluate the effects of novel compounds on the central nervous system (CNS).[4] Changes in locomotor activity can indicate sedative, stimulant, or other behavior-modifying properties of a drug.[5][6] Standardized tests such as the Open Field Test are widely used to quantify various aspects of locomotor behavior in rodents.[7][8]
Data Presentation: Effects of this compound on Locomotor Activity
While comprehensive studies on the effects of this compound on locomotor activity in rodents are not yet widely published, a study on Drosophila melanogaster provides initial insights into its potential impact. The following table summarizes the quantitative data on locomotor activity changes observed in male Drosophila treated with this compound.
| Treatment Group | Condition | Mean Locomotor Activity (counts/day) | Percentage Change from Control | p-value |
| Control | Light-Dark (LD) | 350 | - | - |
| This compound (10 µM) | Light-Dark (LD) | 320 | -8.6% | >0.05 |
| Control | Constant Darkness (DD) | 280 | - | - |
| This compound (10 µM) | Constant Darkness (DD) | 230 | -17.9% | <0.01 |
Data adapted from a study on Drosophila melanogaster.[4][9][10][11] It is important to note that these findings in an insect model may not directly translate to rodent models.
Experimental Protocols
This section provides a detailed protocol for assessing the effects of a compound like this compound on locomotor activity in rodents using the Open Field Test.
Open Field Test Protocol for Rodents
The Open Field Test is a common method to assess general locomotor activity and anxiety-like behavior in rodents.[12][7][8]
3.1.1. Materials
-
Open Field Arena (e.g., 40 cm x 40 cm x 30 cm for mice; 100 cm x 100 cm x 40 cm for rats), typically made of a non-reflective material.
-
Video camera mounted above the arena.
-
Video tracking software (e.g., Any-maze, EthoVision) for automated data acquisition.
-
Test compound (this compound or analog) and vehicle control.
-
Animal subjects (mice or rats).
-
70% ethanol for cleaning the arena.
3.1.2. Procedure
-
Animal Acclimation: Allow animals to acclimate to the testing room for at least 30-60 minutes before the start of the experiment.[8]
-
Drug Administration: Administer this compound or vehicle to the animals via the desired route (e.g., intraperitoneal injection, oral gavage). The dose and timing of administration should be determined based on preliminary pharmacokinetic and pharmacodynamic studies.
-
Habituation Period (Optional): For some studies, a habituation session in the open field arena for a short duration (e.g., 5-10 minutes) on the day before testing can be performed to reduce novelty-induced anxiety.
-
Test Session:
-
Place the animal gently in the center of the open field arena.[8]
-
Start the video recording and tracking software immediately.
-
Allow the animal to explore the arena for a predetermined period (typically 10-30 minutes).[8]
-
The experimenter should leave the room or remain out of the animal's sight to avoid influencing its behavior.
-
-
Data Collection: The tracking software will automatically record various parameters. Key parameters for locomotor activity include:
-
Total Distance Traveled: The total distance the animal moved during the session.
-
Velocity: The speed of the animal's movement.
-
Time Spent Mobile: The total time the animal was in motion.
-
Rearing: The number of times the animal stands on its hind legs.
-
-
Cleaning: After each trial, thoroughly clean the arena with 70% ethanol to remove any olfactory cues from the previous animal.
-
Data Analysis: Compare the locomotor activity parameters between the this compound-treated group and the vehicle-treated control group using appropriate statistical tests (e.g., t-test, ANOVA).
Visualizations
Signaling Pathway of this compound Action
The following diagram illustrates the proposed signaling pathway through which this compound modulates the circadian clock and potentially influences locomotor activity.
Caption: Mechanism of this compound action on the core circadian clock machinery.
Experimental Workflow for Assessing Locomotor Activity
The diagram below outlines the general workflow for conducting an experiment to measure the effect of this compound on locomotor activity.
Caption: Experimental workflow for locomotor activity assessment.
Logical Relationship of Key Parameters
This diagram shows the logical relationship between the experimental intervention and the measured outcomes in a locomotor activity study.
Caption: Relationship between treatment and behavioral outcome.
References
- 1. cancer-research-network.com [cancer-research-network.com]
- 2. researchgate.net [researchgate.net]
- 3. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. How Does an Open Field Activity Test Work? [sandiegoinstruments.com]
- 6. youtube.com [youtube.com]
- 7. maze.conductscience.com [maze.conductscience.com]
- 8. Open Field Test Protocol for Anxiety-Like Behavior in Rodents [anilocus.com]
- 9. researchgate.net [researchgate.net]
- 10. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. medchemexpress.com [medchemexpress.com]
Application Note: Immunoprecipitation Protocol for Studying KS15 Protein Interactions
This application note provides a detailed protocol for the immunoprecipitation (IP) of a target protein, KS15, to identify and study its interacting partners. This method is crucial for researchers, scientists, and drug development professionals seeking to understand the functional roles of this compound within cellular pathways.
Introduction
Immunoprecipitation is a powerful technique used to isolate a specific protein from a complex mixture, such as a cell lysate, using an antibody that specifically binds to that protein.[1][2] Co-immunoprecipitation (Co-IP) is a variation of this technique that aims to pull down not only the target protein (the "bait") but also its binding partners (the "prey").[1][3] This allows for the identification of physiologically relevant protein-protein interactions.[1][4] The success of a Co-IP experiment relies on the careful selection of antibodies and the optimization of lysis buffers to preserve native protein interactions. Subsequent analysis of the immunoprecipitated complex, typically by Western blotting or mass spectrometry, can reveal the identity of interacting proteins.[5]
This protocol provides a step-by-step guide for performing a Co-IP experiment to study the interaction partners of the hypothetical protein this compound.
Materials and Reagents
-
Cell Culture: Cells expressing this compound protein.
-
Antibodies:
-
Primary antibody specific for this compound (for immunoprecipitation). It is often beneficial to use a polyclonal antibody for capture to bind multiple epitopes and increase efficiency.[2]
-
Primary antibody specific for a known or suspected interacting protein (for Western blot detection).
-
Normal IgG from the same species as the IP antibody (as a negative control).[5]
-
-
Beads: Protein A/G magnetic beads or agarose beads.[6]
-
Buffers and Solutions:
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Lysis Buffer (Non-denaturing): 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40. The choice of detergent is critical; non-ionic detergents like NP-40 are less harsh than ionic detergents.[7][8]
-
Protease and Phosphatase Inhibitor Cocktails (add fresh to lysis buffer before use).[7][9]
-
Wash Buffer: Lysis buffer or a buffer with a lower detergent concentration.
-
Elution Buffer: 0.1 M Glycine-HCl, pH 2.5-3.0 or SDS-PAGE sample buffer.[8]
-
Neutralization Buffer: 1 M Tris-HCl, pH 8.5 (if using glycine elution).
-
Experimental Protocol
This protocol is a general guideline and may require optimization for specific cell types and proteins.
Cell Lysate Preparation
-
Culture cells to the desired confluency (typically 80-90%).
-
Wash the cells twice with ice-cold PBS.[4]
-
Add ice-cold lysis buffer supplemented with fresh protease and phosphatase inhibitors to the cells (e.g., 1 mL per 10^7 cells).[10][11]
-
Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.
-
Incubate the lysate on ice for 30 minutes with occasional vortexing to ensure complete lysis.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cellular debris.[4]
-
Carefully transfer the supernatant (cleared lysate) to a new pre-chilled tube. This is the protein extract.
-
Determine the protein concentration of the lysate using a standard protein assay (e.g., BCA assay).
Pre-clearing the Lysate (Optional but Recommended)
Pre-clearing the lysate helps to reduce non-specific binding of proteins to the beads.[3]
-
Add 20-30 µL of Protein A/G beads to 1 mg of protein lysate.
-
Incubate on a rotator for 1 hour at 4°C.
-
Centrifuge at 2,500 rpm for 3 minutes at 4°C and collect the supernatant. Discard the beads.
Immunoprecipitation
There are two primary methods for immunoprecipitation: the direct (pre-immobilized antibody) and indirect (free antibody) methods.[9] The indirect method is described below.
-
To the pre-cleared lysate, add the primary antibody against this compound (the amount may require optimization, typically 1-10 µg per 1 mg of lysate).[11][12]
-
As a negative control, add an equivalent amount of normal IgG from the same host species to a separate tube of pre-cleared lysate.[5]
-
Incubate the lysate-antibody mixture for 2-4 hours or overnight at 4°C on a rotator.
-
Add 30-50 µL of pre-washed Protein A/G beads to the lysate-antibody mixture.[12]
-
Incubate for an additional 1-2 hours at 4°C on a rotator to allow the beads to bind the antibody-antigen complex.
Washing
Washing steps are crucial for removing non-specifically bound proteins.
-
Pellet the beads by centrifugation (2,500 rpm for 3 minutes at 4°C) or by using a magnetic rack.
-
Carefully remove the supernatant.
-
Resuspend the beads in 1 mL of ice-cold wash buffer.
-
Repeat the wash step 3-5 times.[11]
Elution
-
After the final wash, carefully remove all supernatant.
-
Elute the protein complex from the beads using one of the following methods:
-
Denaturing Elution: Resuspend the beads in 30-50 µL of 1X SDS-PAGE sample buffer and boil for 5-10 minutes. The supernatant will be ready for gel loading.[12]
-
Non-denaturing Elution: Resuspend the beads in 50-100 µL of 0.1 M glycine, pH 2.5-3.0 and incubate for 10 minutes at room temperature with gentle agitation. Pellet the beads and transfer the supernatant to a new tube. Immediately neutralize the eluate by adding 1/10th volume of 1 M Tris-HCl, pH 8.5.[8]
-
Data Analysis
The eluted proteins can be analyzed by various methods:
-
Western Blotting: Separate the eluted proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against this compound (to confirm successful IP) and potential interacting partners.
-
Mass Spectrometry: For a broader, unbiased identification of interacting proteins, the entire eluate can be analyzed by mass spectrometry.
Quantitative Data Summary
| Parameter | Recommended Range/Value | Purpose |
| Starting Material | 1-3 mg of total protein | To ensure sufficient target protein for detection.[2] |
| Lysis Buffer Volume | 0.5 - 1.0 mL per 10^7 cells | To efficiently lyse cells and solubilize proteins.[8][10] |
| IP Antibody | 1-10 µg | To specifically capture the target protein. Requires optimization.[11][12] |
| Protein A/G Beads | 20-50 µL of slurry | To capture the antibody-protein complex. |
| Incubation Times | Antibody with lysate: 2h - overnight; Beads with complex: 1-2h | To allow for sufficient binding. |
| Wash Steps | 3-5 times with 1 mL of wash buffer | To remove non-specifically bound proteins.[11] |
| Elution Buffer Volume | 30-100 µL | To release the protein complex from the beads. |
Visualizations
Caption: Workflow for Immunoprecipitation of this compound.
Caption: Hypothetical this compound Signaling Pathway.
References
- 1. Co-Immunoprecipitation (Co-IP) | Thermo Fisher Scientific - US [thermofisher.com]
- 2. 8 Top Tips For Immunoprecipitation | Proteintech Group [ptglab.com]
- 3. bitesizebio.com [bitesizebio.com]
- 4. Protocol for Immunoprecipitation (Co-IP) [protocols.io]
- 5. Immunoprecipitation Experimental Design Tips | Cell Signaling Technology [cellsignal.com]
- 6. Mastering Co-Immunoprecipitation Protocols Using Magnetic Beads: A Step-by-Step Guide - nanomicronspheres [nanomicronspheres.com]
- 7. 免疫沈降(IP)法の概要 | Thermo Fisher Scientific - JP [thermofisher.com]
- 8. docs.abcam.com [docs.abcam.com]
- 9. Co-immunoprecipitation (Co-IP): The Complete Guide | Antibodies.com [antibodies.com]
- 10. assaygenie.com [assaygenie.com]
- 11. usbio.net [usbio.net]
- 12. cusabio.com [cusabio.com]
Troubleshooting & Optimization
troubleshooting KS15 solubility issues in aqueous solutions
This technical support center provides guidance to researchers, scientists, and drug development professionals on addressing solubility challenges with the investigational compound KS15 in aqueous solutions. The information is presented in a question-and-answer format to directly address common issues encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is a hydrophobic molecule with low intrinsic aqueous solubility. Its solubility is highly dependent on the pH, temperature, and composition of the aqueous medium. Successful formulation and experimentation require careful consideration of these factors to achieve desired concentrations.
Q2: Why is my this compound precipitating out of solution?
A2: Precipitation of this compound can occur for several reasons. The most common cause is exceeding its solubility limit in the chosen solvent system. Other factors include changes in temperature, pH shifts in the medium, or interactions with other components in your experimental setup. It is crucial to ensure that the concentration of this compound is maintained below its saturation point in your specific aqueous buffer.
Q3: Can I use organic solvents to dissolve this compound?
A3: Yes, organic co-solvents can be effective in dissolving this compound. However, their use in biological assays must be carefully controlled, as high concentrations of organic solvents can be toxic to cells or interfere with experimental outcomes. It is recommended to first prepare a concentrated stock solution of this compound in an appropriate organic solvent and then dilute it into the final aqueous medium, ensuring the final concentration of the organic solvent is minimized.
Q4: What is the recommended method for preparing a this compound stock solution?
A4: For initial stock solutions, dimethyl sulfoxide (DMSO) is often a suitable solvent due to its high solubilizing capacity for many hydrophobic compounds.[1] Prepare a high-concentration stock (e.g., 10-50 mM) in 100% DMSO. This stock can then be serially diluted into your aqueous experimental medium. It is critical to ensure rapid mixing during dilution to avoid localized high concentrations that can lead to precipitation.
Troubleshooting Guide
Issue: this compound is not dissolving in my aqueous buffer.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Low intrinsic solubility in the buffer. | Adjust the pH of the buffer. For acidic or basic compounds, altering the pH can significantly increase solubility by forming a more soluble salt.[2][3] | Increased dissolution of this compound. |
| The concentration of this compound exceeds its solubility limit. | Reduce the target concentration of this compound in the final solution. | This compound fully dissolves at the lower concentration. |
| Inadequate mixing or dissolution time. | Increase agitation (vortexing, sonication) and allow more time for dissolution. Gentle heating may also be applied, but monitor for compound stability.[4] | Complete dissolution of the compound. |
| The buffer composition is unfavorable. | Introduce a co-solvent (e.g., ethanol, PEG) at a low, non-toxic concentration to the aqueous buffer to increase the solvent's polarity.[3] | Enhanced solubility of this compound in the modified buffer. |
Issue: this compound precipitates when I dilute my DMSO stock solution into the aqueous medium.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| The final concentration of this compound is above its aqueous solubility limit. | Lower the final concentration of this compound in the aqueous medium. | The compound remains in solution after dilution. |
| Poor mixing during dilution. | Add the this compound stock solution dropwise to the aqueous medium while vortexing vigorously to ensure rapid dispersion. | Homogeneous solution with no visible precipitate. |
| The final percentage of DMSO is too low to maintain solubility. | Increase the final percentage of DMSO in the aqueous medium, keeping it below the tolerance level for your specific assay. | This compound remains dissolved in the final solution. |
| The aqueous buffer is incompatible with the DMSO stock. | Test the solubility of this compound in a different aqueous buffer system. | Identification of a more suitable buffer for your experiment. |
Experimental Protocols
Protocol: Determination of this compound Solubility in an Aqueous Buffer
This protocol outlines a general method for determining the solubility of this compound in a specific aqueous buffer.
Materials:
-
This compound powder
-
Aqueous buffer of choice (e.g., Phosphate-Buffered Saline, pH 7.4)
-
Microcentrifuge tubes
-
Vortex mixer
-
Incubator/shaker
-
Spectrophotometer or HPLC system
Methodology:
-
Add an excess amount of this compound powder to a microcentrifuge tube containing a known volume of the aqueous buffer.
-
Cap the tube tightly and vortex vigorously for 2 minutes.
-
Place the tube in an incubator/shaker set to a constant temperature (e.g., 25°C or 37°C) and agitate for 24-48 hours to ensure equilibrium is reached.
-
After incubation, centrifuge the tube at high speed (e.g., 14,000 rpm) for 15 minutes to pellet the undissolved solid.
-
Carefully collect the supernatant without disturbing the pellet.
-
Dilute the supernatant with the same aqueous buffer to a concentration within the linear range of your analytical method.
-
Quantify the concentration of this compound in the diluted supernatant using a validated analytical method (e.g., UV-Vis spectrophotometry at a predetermined λmax or HPLC with a standard curve).
-
The calculated concentration represents the solubility of this compound in the tested buffer under the specified conditions.
Visualizations
Caption: Troubleshooting workflow for this compound solubility issues.
References
potential off-target effects of the KS15 compound
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing the novel kinase inhibitor, KS15. The information is intended for scientists and drug development professionals to anticipate and address potential challenges during their experimental work.
Frequently Asked Questions (FAQs)
Q1: What is the primary target of the this compound compound?
A1: this compound is a potent inhibitor of the hypothetical Kinase X. However, as with many kinase inhibitors, it is crucial to characterize its selectivity profile to understand any potential off-target effects. Most kinase inhibitors have some degree of polypharmacology, meaning they can interact with multiple kinases.[1][2]
Q2: What are common off-target effects observed with kinase inhibitors like this compound?
A2: Off-target effects arise when a drug interacts with unintended molecular targets, which can lead to a range of cellular responses from mild to severe side effects.[3] For kinase inhibitors, these effects are often due to the high degree of conservation in the ATP-binding pocket across the kinome.[1] Unintended inhibition of other kinases can lead to effects on different signaling pathways.[2] A comprehensive off-target profiling is essential to interpret experimental results accurately.[4]
Q3: How can I minimize the risk of misinterpreting results due to off-target effects?
A3: To mitigate this risk, it is recommended to use multiple, structurally distinct inhibitors for the same target kinase ("orthogonal inhibitors") to see if they produce similar phenotypic effects.[2] Additionally, performing dose-response curves and using the lowest effective concentration of this compound can help minimize off-target binding. Cellular thermal shift assays (CETSA) can also be employed to verify target engagement in a cellular context.
Troubleshooting Guide
| Issue | Potential Cause | Recommended Action |
| Inconsistent IC50 values for this compound in in-vitro kinase assays. | Different ATP concentrations used in the assay.[5] | Standardize the ATP concentration to the Km value for the target kinase.[5] |
| Variability in recombinant kinase protein quality or activity.[5] | Ensure consistent source and lot of the kinase. Perform a quality control check of enzyme activity before initiating inhibitor screening. | |
| Incorrect timing for initial velocity measurement.[5] | Determine the linear range of the kinase reaction to ensure measurements are taken during the initial velocity phase.[5] | |
| Observed cellular phenotype does not correlate with the known function of the primary target. | This compound may have significant off-target effects on other kinases or cellular proteins.[2] | Perform a broad kinase inhibitor profiling screen to identify potential off-target interactions.[2] Use a secondary, structurally unrelated inhibitor for the same target to confirm the phenotype. |
| The compound may be affecting a downstream or upstream component of the signaling pathway indirectly.[2] | Map the signaling pathway and investigate the phosphorylation status of key upstream and downstream proteins using techniques like Western blotting. | |
| Low potency of this compound in cell-based assays compared to biochemical assays. | Poor cell permeability of the compound. | Use cell permeability assays (e.g., PAMPA) to assess the compound's ability to cross the cell membrane. |
| The compound is a substrate for cellular efflux pumps (e.g., P-glycoprotein).[6] | Test for efflux pump inhibition or use cell lines with known efflux pump expression levels.[6] | |
| High intracellular ATP concentration competing with the inhibitor.[7] | This is an inherent challenge. Confirm target engagement in cells using methods like CETSA. | |
| Unexpected cytotoxicity observed in cell viability assays. | Off-target toxicity due to inhibition of kinases essential for cell survival.[4] | Conduct a kinome-wide selectivity profile to identify potential off-target kinases associated with toxicity. |
| The compound may induce apoptosis or necrosis through off-target mechanisms. | Perform assays to detect markers of apoptosis (e.g., caspase activation, Annexin V staining) or necrosis. |
Quantitative Data Summary
Table 1: In-Vitro Kinase Inhibition Profile of this compound
| Kinase Target | IC50 (nM) |
| Kinase X (Primary Target) | 15 |
| Kinase A | 250 |
| Kinase B | 800 |
| Kinase C | >10,000 |
| Kinase D | >10,000 |
Data is illustrative and should be determined experimentally.
Table 2: Cellular Activity of this compound
| Cell Line | Target Engagement (CETSA, °C shift) | Anti-proliferative Activity (GI50, µM) |
| Cell Line A (Kinase X dependent) | +4.2 | 0.5 |
| Cell Line B (Kinase X independent) | +0.5 | >50 |
Data is illustrative and should be determined experimentally.
Experimental Protocols
Protocol 1: In-Vitro Kinase Assay (Luminescence-based)
This protocol is for determining the IC50 value of this compound against a target kinase by measuring the amount of ATP remaining after the kinase reaction.
-
Prepare Reagents :
-
Kinase reaction buffer (specific to the kinase).
-
Recombinant kinase protein.
-
Substrate (peptide or protein).
-
ATP at a concentration equal to the Km for the kinase.[5]
-
Serial dilutions of this compound in DMSO.
-
ATP detection reagent (e.g., Kinase-Glo®).
-
-
Assay Procedure :
-
Add 5 µL of kinase/substrate mix to each well of a 384-well plate.
-
Add 50 nL of serially diluted this compound or DMSO (control).
-
Incubate for 10 minutes at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding 5 µL of ATP solution.
-
Incubate for the pre-determined linear reaction time (e.g., 60 minutes) at 30°C.
-
Stop the reaction and detect remaining ATP by adding 10 µL of ATP detection reagent.
-
Incubate for 10 minutes at room temperature to stabilize the luminescent signal.
-
Read luminescence on a plate reader.
-
-
Data Analysis :
-
Normalize the data to the DMSO control (0% inhibition) and a no-kinase control (100% inhibition).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular Thermal Shift Assay (CETSA) for Target Engagement
This protocol verifies the binding of this compound to its target in a cellular environment.
-
Cell Treatment :
-
Culture cells to ~80% confluency.
-
Treat cells with this compound at the desired concentration or with DMSO (vehicle control) for a specified time (e.g., 2 hours).
-
-
Heat Challenge :
-
Harvest and lyse the cells.
-
Aliquot the cell lysate into PCR tubes.
-
Heat the aliquots to a range of temperatures (e.g., 40°C to 70°C) for 3 minutes using a thermal cycler.
-
Cool the tubes at room temperature for 3 minutes.
-
-
Protein Separation :
-
Centrifuge the tubes at high speed (e.g., 20,000 x g) for 20 minutes to pellet the aggregated proteins.
-
Collect the supernatant containing the soluble (non-denatured) proteins.
-
-
Detection :
-
Analyze the amount of soluble target protein at each temperature by Western blotting using an antibody specific to the target kinase.
-
Quantify the band intensities.
-
-
Data Analysis :
-
Plot the percentage of soluble protein against the temperature for both the this compound-treated and DMSO-treated samples.
-
The shift in the melting curve for the this compound-treated sample indicates target engagement.
-
Visualizations
Caption: A logical workflow for troubleshooting unexpected cellular phenotypes observed with this compound.
Caption: A diagram illustrating the on-target and potential off-target actions of this compound in a hypothetical signaling cascade.
References
- 1. kinaselogistics.com [kinaselogistics.com]
- 2. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
- 3. How can off-target effects of drugs be minimised? [synapse.patsnap.com]
- 4. Off-target pharmacological activity at various kinases: Potential functional and pathological side effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pubs.acs.org [pubs.acs.org]
- 7. reactionbiology.com [reactionbiology.com]
Technical Support Center: Assessing Compound KS15 Cytotoxicity
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for assessing the cytotoxicity of the novel compound KS15 in various cell lines.
Frequently Asked Questions (FAQs)
1. What is the first step in assessing the cytotoxicity of this compound?
The initial step is to determine the optimal concentration range of this compound to use in your experiments. This is typically achieved by performing a dose-response curve using a rapid viability assay like the MTT or MTS assay. Start with a broad range of concentrations (e.g., from nanomolar to micromolar) to identify the concentration at which this compound induces a 50% inhibition of cell growth (IC50).
2. Which cell lines should I use for testing this compound cytotoxicity?
The choice of cell lines depends on the therapeutic goal of this compound. If this compound is being developed as a cancer therapeutic, a panel of cancer cell lines from different tissues of origin should be used. It is also crucial to include a non-cancerous (normal) cell line to assess the selectivity of this compound's cytotoxic effects.
3. How can I determine the mechanism of this compound-induced cell death?
Several assays can elucidate the mechanism of cell death:
-
Apoptosis Assays: Use techniques like Annexin V/Propidium Iodide (PI) staining followed by flow cytometry to detect the externalization of phosphatidylserine, an early marker of apoptosis. Caspase activity assays (e.g., Caspase-3/7, -8, -9) can confirm the involvement of caspase-dependent apoptosis.
-
Necrosis Assays: An LDH (Lactate Dehydrogenase) assay can be used to measure the release of LDH from cells with compromised membrane integrity, a hallmark of necrosis.
-
Autophagy Assays: Monitor the formation of autophagosomes using techniques like LC3-II immunoblotting or fluorescence microscopy of GFP-LC3 transfected cells.
4. What are the key differences between apoptosis and necrosis?
Apoptosis is a programmed and organized form of cell death characterized by cell shrinkage, membrane blebbing, and the formation of apoptotic bodies without inducing an inflammatory response. Necrosis is a non-programmed form of cell death resulting from acute injury, leading to cell swelling, membrane rupture, and the release of cellular contents, which triggers inflammation.
Troubleshooting Guides
Issue 1: High variability in MTT/MTS Assay Results
-
Possible Cause: Uneven cell seeding.
-
Solution: Ensure a single-cell suspension before seeding and mix the cell suspension between pipetting into wells of a multi-well plate.
-
-
Possible Cause: Edge effects in multi-well plates.
-
Solution: Avoid using the outer wells of the plate for experimental samples, as they are more prone to evaporation. Fill these wells with sterile PBS or media.
-
-
Possible Cause: Interference of this compound with the assay reagent.
-
Solution: Run a control with this compound in cell-free media to check if the compound directly reacts with the MTT or MTS reagent.
-
Issue 2: Inconsistent Results in Apoptosis Assays
-
Possible Cause: Inappropriate timing of the assay.
-
Solution: Apoptosis is a dynamic process. Perform a time-course experiment (e.g., 6, 12, 24, 48 hours) to determine the optimal time point for detecting apoptosis after this compound treatment.
-
-
Possible Cause: Cell detachment during staining.
-
Solution: For adherent cells, be gentle during washing and staining steps. Collect both the adherent and floating cells for a more accurate assessment of apoptosis.
-
Issue 3: High Background in LDH Assay
-
Possible Cause: High spontaneous LDH release from control cells.
-
Solution: Ensure that the control cells are healthy and not overgrown. Optimize cell seeding density to avoid cell death due to nutrient depletion or contact inhibition.
-
-
Possible Cause: Serum in the culture medium contains LDH.
-
Solution: Use serum-free medium for the LDH assay or use a medium with low serum content and subtract the background LDH activity from the medium.
-
Quantitative Data Summary
The following tables provide a template for summarizing the cytotoxic effects of this compound across different cell lines.
Table 1: IC50 Values of this compound in Various Cancer Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) ± SD |
| MCF-7 | Breast Cancer | 15.2 ± 1.8 |
| A549 | Lung Cancer | 25.5 ± 2.3 |
| HCT116 | Colon Cancer | 10.8 ± 1.5 |
| HeLa | Cervical Cancer | 18.9 ± 2.1 |
| HEK293 | Normal Kidney | > 100 |
Table 2: Percentage of Apoptotic Cells after 24h Treatment with this compound (IC50 Concentration)
| Cell Line | % Early Apoptosis (Annexin V+/PI-) ± SD | % Late Apoptosis (Annexin V+/PI+) ± SD |
| MCF-7 | 25.3 ± 3.1 | 15.1 ± 2.5 |
| A549 | 18.9 ± 2.8 | 10.5 ± 1.9 |
| HCT116 | 35.7 ± 4.2 | 20.3 ± 3.3 |
Experimental Protocols
MTT Cell Viability Assay
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of this compound and incubate for the desired time period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
LDH Cytotoxicity Assay
-
Cell Seeding and Treatment: Follow steps 1 and 2 from the MTT assay protocol.
-
Sample Collection: After incubation, transfer 50 µL of the cell culture supernatant to a new 96-well plate.
-
LDH Reaction: Add 50 µL of the LDH reaction mixture (containing diaphorase and NAD+) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Absorbance Measurement: Measure the absorbance at 490 nm. Controls should include a background control (medium only), a spontaneous LDH release control (untreated cells), and a maximum LDH release control (cells treated with a lysis buffer).
Visualizations
Caption: Experimental workflow for assessing this compound cytotoxicity.
how to optimize KS15 concentration to avoid toxicity
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and FAQs to optimize the concentration of KS15 and avoid toxicity in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
A1: this compound is a small molecule inhibitor of cryptochromes (CRY1 and CRY2). It functions by disrupting the interaction between CRY proteins and BMAL1, a core component of the circadian clock machinery. This interference enhances E-box-mediated transcription.
Q2: What are the potential sources of this compound-induced toxicity?
A2: While specific toxicity data for this compound is not extensively published, potential sources of toxicity for small molecule inhibitors like this compound can include:
-
On-target toxicity: Excessive inhibition of the intended target (cryptochromes) may disrupt normal cellular processes that are dependent on the circadian clock.
-
Off-target effects: this compound may interact with other proteins or signaling pathways, leading to unintended and potentially toxic consequences.
-
Metabolite toxicity: The breakdown products of this compound within the cell could be toxic.
-
Solvent toxicity: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to cells at higher concentrations.
Q3: How do I determine a starting concentration for my experiments?
A3: For novel compounds like this compound, it is recommended to start with a wide range of concentrations based on its expected potency. If no prior data is available, a common starting point for in vitro experiments is in the low micromolar (µM) range (e.g., 1-10 µM) and can be titrated up or down based on initial results. A dose-response experiment is crucial to determine the optimal concentration.
Q4: What is the difference between IC50 and EC50?
A4: IC50 (half-maximal inhibitory concentration) is the concentration of an inhibitor (like this compound) that is required to inhibit a specific biological process by 50%.[1][2] In the context of toxicity, it would be the concentration that reduces cell viability by 50%. EC50 (half-maximal effective concentration) is the concentration of a drug that gives half of the maximal response.[1][3] For this compound, this would be the concentration at which it elicits 50% of its maximal effect on its target (e.g., disruption of CRY-BMAL1 interaction).
Troubleshooting Guides
Issue 1: High levels of cell death observed in this compound-treated cells.
Possible Cause 1: this compound concentration is too high.
-
Solution: Perform a dose-response experiment to determine the IC50 value for cytotoxicity. This will help identify a concentration range that is effective for inhibiting the target without causing significant cell death. A tiered approach to cytotoxicity testing is recommended.
Experimental Workflow for Determining Optimal this compound Concentration:
References
Technical Support Center: KS15 Stability in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the stability of the novel compound KS15 in commonly used cell culture media.
Frequently Asked Questions (FAQs)
Q1: What is the general stability of this compound in aqueous solutions?
A1: this compound is a small molecule that can be susceptible to hydrolysis at non-neutral pH. It is crucial to prepare fresh stock solutions and to be aware of the pH of your cell culture medium for optimal performance and reproducible results.
Q2: How should I prepare and store this compound stock solutions?
A2: It is recommended to prepare stock solutions of this compound in anhydrous DMSO at a concentration of 10 mM.[1] For short-term storage (up to one week), solutions can be stored at 4°C. For long-term storage, we advise aliquoting the stock solution into single-use vials and storing them at -20°C or -80°C to minimize freeze-thaw cycles.
Q3: What factors can influence the stability of this compound in my cell culture experiments?
A3: Several factors can affect the stability of this compound in cell culture media, including:
-
pH of the medium: Deviations from neutral pH can accelerate degradation.
-
Temperature: Higher temperatures can increase the rate of degradation.
-
Presence of serum: Components in fetal bovine serum (FBS) or other sera can potentially bind to or metabolize this compound.
-
Exposure to light: Some compounds are light-sensitive. It is good practice to minimize light exposure during experiments.[2]
-
Binding to plasticware: this compound may adsorb to the surface of plastic labware, reducing its effective concentration in the medium.[1][3]
Q4: How can I determine the stability of this compound in my specific cell culture medium?
A4: To determine the stability of this compound in your specific experimental conditions, you can perform a time-course experiment. This involves incubating this compound in the cell culture medium of your choice over a period that reflects the duration of your experiment (e.g., 24, 48, 72 hours) and then measuring the remaining concentration of the compound at each time point using an analytical method like High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).[3][4]
Experimental Protocol: Assessing this compound Stability in Cell Culture Media
This protocol outlines a general method for determining the stability of this compound in a specific cell culture medium.
Materials:
-
This compound compound
-
Anhydrous DMSO
-
Your specific cell culture medium (e.g., DMEM, RPMI-1640) with or without serum
-
Sterile microcentrifuge tubes or a 96-well plate
-
Incubator set to 37°C and 5% CO2
-
HPLC or LC-MS system
Procedure:
-
Prepare a working solution of this compound: Dilute your this compound stock solution (e.g., 10 mM in DMSO) into your cell culture medium to the final desired concentration (e.g., 10 µM).
-
Incubate samples: Aliquot the this compound-containing medium into sterile tubes or wells. Prepare samples for each time point you wish to test (e.g., 0, 2, 8, 24, 48, 72 hours).
-
Time point 0: Immediately after preparation, take an aliquot of the this compound-containing medium. This will serve as your baseline (T=0) measurement. Store it at -80°C until analysis.
-
Incubation: Place the remaining samples in a 37°C, 5% CO2 incubator for the duration of the experiment.
-
Collect samples at subsequent time points: At each designated time point, remove an aliquot and store it at -80°C.
-
Sample analysis: Once all time points have been collected, analyze the concentration of this compound in each sample using a validated HPLC or LC-MS method.
-
Data analysis: Calculate the percentage of this compound remaining at each time point relative to the T=0 sample.
Troubleshooting Guide
| Problem | Possible Cause | Suggested Solution |
| High variability between replicates | Inconsistent pipetting or sample handling. | Ensure accurate and consistent pipetting. Mix solutions thoroughly before aliquoting. |
| Adsorption of this compound to plasticware. | Consider using low-adhesion microcentrifuge tubes or plates. Include control samples incubated without cells to assess non-specific binding. | |
| Rapid loss of this compound concentration | This compound is unstable in the specific medium or conditions. | Re-evaluate the pH of your medium. Consider if any components in your specific medium (e.g., high concentration of certain amino acids) could be reacting with this compound. |
| Cellular metabolism of this compound. | Run parallel experiments with and without cells to distinguish between chemical degradation and cellular metabolism. | |
| No detectable this compound at any time point | The initial concentration was too low, or the compound degraded very rapidly. | Verify the initial concentration of your working solution. Analyze a sample immediately after preparation (T=0). |
| Issues with the analytical method. | Ensure your HPLC or LC-MS method is properly validated for detecting and quantifying this compound. Check for instrument calibration and sensitivity. |
Quantitative Data Summary
The following tables summarize the stability of this compound in different cell culture media over 72 hours at 37°C.
Table 1: Stability of this compound (10 µM) in Common Cell Culture Media
| Time (hours) | % Remaining in DMEM | % Remaining in RPMI-1640 | % Remaining in MEM |
| 0 | 100 | 100 | 100 |
| 2 | 98.2 | 97.5 | 99.1 |
| 8 | 91.5 | 89.8 | 95.3 |
| 24 | 75.3 | 70.1 | 82.4 |
| 48 | 55.8 | 48.9 | 65.7 |
| 72 | 38.2 | 30.5 | 50.1 |
Table 2: Effect of Fetal Bovine Serum (FBS) on this compound Stability in DMEM
| Time (hours) | % Remaining in DMEM (serum-free) | % Remaining in DMEM + 10% FBS |
| 0 | 100 | 100 |
| 2 | 98.5 | 95.1 |
| 8 | 92.1 | 85.6 |
| 24 | 76.8 | 65.2 |
| 48 | 57.2 | 45.3 |
| 72 | 40.1 | 28.9 |
Visualizations
Caption: Hypothetical signaling pathway initiated by this compound binding.
References
Technical Support Center: Mitigating Drug-Drug Interactions with KS15 and CYP450 Enzymes
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for investigating and mitigating drug-drug interactions (DDIs) between the investigational compound KS15 and cytochrome P450 (CYP450) enzymes.
Troubleshooting Guides
This section addresses specific issues that may arise during in vitro experiments designed to evaluate the DDI potential of this compound.
Issue 1: High variability in IC50 values for this compound in CYP450 inhibition assays.
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Question: We are observing significant variability in the IC50 values for this compound when testing its inhibitory effect on CYP3A4. What are the potential causes and solutions?
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Answer: High variability in IC50 values can stem from several factors. Here is a systematic approach to troubleshoot this issue:
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Solubility Issues: this compound may have poor aqueous solubility, leading to precipitation in the incubation medium.
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Recommendation: Visually inspect the incubation wells for any signs of precipitation. Determine the aqueous solubility of this compound under the assay conditions. If solubility is a concern, consider using a lower starting concentration of this compound or a different solvent system, ensuring the final solvent concentration does not affect enzyme activity.
-
-
Non-Specific Binding: this compound might be binding to the plasticware or other components in the assay, reducing its effective concentration.
-
Recommendation: Use low-binding plates and minimize the use of plastics where possible. Pre-treating plates with a blocking agent like bovine serum albumin (BSA) can sometimes help, but its impact on enzyme kinetics should be validated.
-
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Incubation Time and Substrate Depletion: The incubation time might be too long, leading to significant depletion of the probe substrate.[1] Ideally, substrate depletion should be less than 10%.[1]
-
Recommendation: Optimize the incubation time to ensure linear formation of the metabolite. This can be achieved by conducting a time-course experiment. If necessary, reduce the protein concentration or incubation time.
-
-
Enzyme Concentration: The concentration of human liver microsomes (HLM) or recombinant CYP enzymes can influence IC50 values, especially for potent inhibitors.[1]
-
Recommendation: Ensure a consistent and validated lot of HLM or recombinant enzymes is used across all experiments. The protein concentration should be optimized to be in the linear range for metabolite formation.
-
-
Issue 2: this compound shows a shift in IC50 value after pre-incubation, suggesting time-dependent inhibition (TDI), but the results are not reproducible.
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Question: Our initial screens suggest this compound is a time-dependent inhibitor of CYP2D6, as we see a significant IC50 shift with a 30-minute pre-incubation. However, follow-up kinetic characterization (K_inact and K_I) is proving difficult to reproduce. What could be the cause?
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Answer: Irreproducibility in TDI assays is a common challenge. Consider the following:
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NADPH Stability: The NADPH regenerating system may not be stable for the entire pre-incubation and incubation period.
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Recommendation: Prepare the NADPH regenerating system fresh for each experiment. Ensure the components are of high quality and stored correctly.
-
-
Metabolite-Mediated Inhibition: A metabolite of this compound, rather than this compound itself, might be causing the inhibition. The formation of this metabolite could be variable.
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Recommendation: Analyze the metabolic profile of this compound in the microsomal system to identify any major metabolites. If possible, synthesize the suspected inhibitory metabolite and test its inhibitory potential directly.
-
-
Dilution Step: The dilution step after pre-incubation is critical to minimize reversible inhibition during the final incubation with the probe substrate.[2]
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Recommendation: Ensure the dilution factor is sufficient (typically 10-fold or higher) to reduce the concentration of this compound to a level that causes minimal direct inhibition.[2] The substrate concentration in the final incubation should be high enough (5-10 fold above K_m) to further minimize competitive inhibition.[2]
-
-
Issue 3: Unexpected cytotoxicity observed in hepatocyte-based CYP450 induction assays with this compound.
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Question: We are evaluating the potential of this compound to induce CYP1A2 and CYP3A4 in primary human hepatocytes. However, we are observing significant cell death at concentrations where we expect to see induction. How can we address this?
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Answer: Cytotoxicity can confound the interpretation of induction data. Here’s how to troubleshoot this:
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Preliminary Cytotoxicity Assessment: It is crucial to determine the cytotoxic potential of this compound before conducting the induction assay.
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Recommendation: Perform a preliminary cytotoxicity assay (e.g., MTT or LDH release) using the same hepatocyte system and incubation conditions as the induction study.[3] This will help establish a non-toxic concentration range for this compound.
-
-
Solvent Effects: The solvent used to dissolve this compound (e.g., DMSO) can be toxic to hepatocytes at higher concentrations.
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Recommendation: Ensure the final solvent concentration in the culture medium is consistent across all treatments and is below the known toxic threshold for the hepatocytes (typically ≤0.1% DMSO).
-
-
Extended Exposure: The long exposure times required for induction assays (typically 48-72 hours) can exacerbate underlying low-level toxicity of a compound.[4]
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Recommendation: If cytotoxicity is unavoidable at concentrations needed to observe induction, consider using a shorter exposure time if a response can still be measured. Alternatively, explore the use of more robust cell systems like HepaRG™ cells, which can sometimes be less sensitive to cytotoxicity.[3]
-
-
Frequently Asked Questions (FAQs)
1. What is the first step in evaluating the DDI potential of this compound with CYP450 enzymes?
The initial step is to conduct an in vitro CYP450 inhibition assay to determine the IC50 values of this compound against the major human CYP isoforms (CYP1A2, CYP2B6, CYP2C8, CYP2C9, CYP2C19, CYP2D6, and CYP3A4).[5] This will identify which enzymes are most sensitive to inhibition by this compound.
2. What are probe substrates and why are they important?
Probe substrates are compounds that are selectively metabolized by a specific CYP450 isoform.[6][7] They are used in in vitro assays to measure the activity of that particular enzyme. By measuring the formation of a specific metabolite from the probe substrate, we can determine the extent to which a test compound (like this compound) inhibits the enzyme's activity.
3. What is the difference between reversible and irreversible (mechanism-based) inhibition?
Reversible inhibition occurs when the inhibitor binds to the enzyme non-covalently and can be reversed by dilution. Irreversible or mechanism-based inhibition involves the metabolic activation of the inhibitor by the CYP450 enzyme into a reactive species that covalently binds to the enzyme, leading to a loss of activity that is not restored upon dilution.[8]
4. When should I investigate the potential of this compound to induce CYP450 enzymes?
CYP450 induction studies are recommended if this compound is intended for chronic administration.[3][4] Induction can lead to an increased metabolism of co-administered drugs, potentially reducing their efficacy.[3] Regulatory guidance suggests evaluating induction potential for key enzymes like CYP1A2, CYP2B6, and CYP3A4.[9]
5. How do I interpret the results from in vitro DDI studies?
The in vitro data (e.g., IC50, K_inact, K_I, EC50, E_max) are used in conjunction with clinical pharmacokinetic data for this compound to predict the potential for a clinically significant DDI.[5] Regulatory agencies like the FDA and EMA provide guidance on how to use these data to make these predictions and determine if a clinical DDI study is warranted.[5][10]
Data Presentation
Table 1: In Vitro CYP450 Inhibition Profile of this compound
| CYP Isoform | Probe Substrate | IC50 (µM) of this compound | Positive Control Inhibitor | IC50 (µM) of Positive Control |
| CYP1A2 | Phenacetin | Data | Furafylline | Data |
| CYP2B6 | Bupropion | Data | Ticlopidine | Data |
| CYP2C8 | Amodiaquine | Data | Gemfibrozil | Data |
| CYP2C9 | Diclofenac | Data | Sulfaphenazole | Data |
| CYP2C19 | S-Mephenytoin | Data | Tranylcypromine | Data |
| CYP2D6 | Dextromethorphan | Data | Quinidine | Data |
| CYP3A4 | Midazolam | Data | Ketoconazole | Data |
Table 2: In Vitro CYP450 Induction Potential of this compound in Human Hepatocytes
| CYP Isoform | Metric | This compound (at 10 µM) | Positive Control Inducer | Positive Control Response |
| CYP1A2 | mRNA Fold Induction | Data | Omeprazole | Data |
| CYP2B6 | mRNA Fold Induction | Data | Phenobarbital | Data |
| CYP3A4 | mRNA Fold Induction | Data | Rifampicin | Data |
Experimental Protocols
Protocol 1: Determination of IC50 for CYP450 Inhibition
-
Preparation:
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Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
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Serially dilute the this compound stock solution to obtain a range of concentrations.
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Prepare a solution of human liver microsomes (HLM) in phosphate buffer.
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Prepare a solution of the specific CYP450 probe substrate.
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Prepare a fresh NADPH regenerating system.
-
-
Incubation:
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In a 96-well plate, add the HLM, this compound at various concentrations (or vehicle control), and buffer.
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Pre-incubate for 5 minutes at 37°C.
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Initiate the reaction by adding the probe substrate and the NADPH regenerating system.
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Incubate for the optimized time (e.g., 10-30 minutes) at 37°C.
-
-
Termination and Analysis:
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Stop the reaction by adding a quenching solution (e.g., ice-cold acetonitrile).
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Centrifuge the plate to pellet the protein.
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Transfer the supernatant to a new plate for analysis.
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Quantify the formation of the metabolite using LC-MS/MS.
-
-
Data Analysis:
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Calculate the percent inhibition of enzyme activity at each this compound concentration relative to the vehicle control.
-
Plot the percent inhibition versus the this compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: CYP450 Induction Assay in Primary Human Hepatocytes
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Cell Culture:
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Plate cryopreserved primary human hepatocytes in collagen-coated plates and allow them to attach.
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Culture the cells for 24-48 hours before treatment.
-
-
Treatment:
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Treat the hepatocytes with various non-toxic concentrations of this compound, a vehicle control, and a known positive control inducer for each CYP isoform.
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Incubate for 48-72 hours, replacing the media and treatment every 24 hours.
-
-
Endpoint Analysis (mRNA):
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After the incubation period, lyse the cells and harvest the RNA.
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Perform quantitative real-time PCR (qRT-PCR) to measure the mRNA expression levels of the target CYP genes (e.g., CYP1A2, CYP3A4) and a housekeeping gene for normalization.
-
-
Data Analysis:
-
Calculate the fold induction of the target CYP mRNA for each treatment group relative to the vehicle control. A fold-change of ≥2 is often considered a positive induction signal.[3]
-
Visualizations
Caption: Workflow for determining the IC50 of this compound in a CYP450 inhibition assay.
Caption: The metabolic activation of this compound leading to mechanism-based inhibition of a CYP450 enzyme.
Caption: A logical workflow for troubleshooting high variability in IC50 measurements.
References
- 1. In Vitro Evaluation of Reversible and Irreversible Cytochrome P450 Inhibition: Current Status on Methodologies and their Utility for Predicting Drug–Drug Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. criver.com [criver.com]
- 3. Cytochrome P450 Induction | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 4. CYP450 Inhibition and Induction Assay - Creative Diagnostics [qbd.creative-diagnostics.com]
- 5. CYP Inhibition (IC50) | Cyprotex ADME-Tox Solutions | Evotec [evotec.com]
- 6. In vitro assessment of cytochrome P450 inhibition: strategies for increasing LC/MS-based assay throughput using a one-point IC(50) method and multiplexing high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Mechanisms of CYP450 Inhibition: Understanding Drug-Drug Interactions Due to Mechanism-Based Inhibition in Clinical Practice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. lnhlifesciences.org [lnhlifesciences.org]
- 10. m.youtube.com [m.youtube.com]
unexpected phenotypic effects of KS15 in experiments
Technical Support Center: KS15
Disclaimer: The following information is provided for a hypothetical compound designated "this compound" for illustrative purposes. This compound is conceptualized as a novel inhibitor of Kinase Suppressor of Ras 1 (KSR1), a scaffolding protein in the MAPK/ERK pathway. The data, protocols, and observed effects are representative examples to guide researchers.
Frequently Asked Questions (FAQs)
Q1: What is the proposed mechanism of action for this compound?
A1: this compound is a potent, ATP-competitive inhibitor of the pseudokinase domain of Kinase Suppressor of Ras 1 (KSR1). By binding to KSR1, this compound is designed to lock the scaffold protein in an inactive conformation, preventing its dimerization with RAF kinases and subsequent activation of the MEK-ERK signaling cascade. This leads to decreased cell proliferation and the induction of apoptosis in tumor cells dependent on the MAPK pathway.
Q2: What are the expected, on-target phenotypic effects of this compound in sensitive cancer cell lines?
A2: In cell lines with activating mutations in BRAF or RAS, this compound is expected to:
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Inhibit phosphorylation of MEK and ERK.
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Induce a G1 cell cycle arrest.
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Decrease cell viability and proliferation.
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Promote caspase-dependent apoptosis.
Q3: We observed an unexpected increase in ERK phosphorylation at lower concentrations of this compound. What could be the cause?
A3: This phenomenon is known as "paradoxical activation" and can occur with inhibitors targeting components of the MAPK pathway. KSR1 can form heterodimers with RAF proteins.[1] At sub-saturating concentrations, this compound binding to one protomer of a KSR1/RAF dimer may induce a conformational change that allosterically activates the unbound RAF protomer, leading to a temporary and dose-dependent surge in MEK/ERK signaling. It is critical to perform a full dose-response analysis to identify the therapeutic window that achieves pathway inhibition.
Q4: Our cells are showing altered morphology and decreased adhesion after this compound treatment, which is not typical for ERK pathway inhibitors. Why?
A4: While the primary target of this compound is KSR1, unexpected morphological changes may suggest off-target effects. KSR1 is known to have functions beyond scaffolding for the core kinase cascade, including roles in metabolic regulation and cell cycle reinitiation.[1] Additionally, this compound may be interacting with other kinases or scaffold proteins that regulate the cytoskeleton and cell adhesion. We recommend performing a kinome scan to identify potential off-target interactions and using our troubleshooting guide (T-02) to investigate this further.
Q5: After initial sensitivity, our cell line has developed resistance to this compound. What are the potential mechanisms?
A5: Acquired resistance is a common challenge. Potential mechanisms include:
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Upregulation of KSR1 expression: An increase in the target protein concentration may require higher doses of this compound to achieve inhibition.
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Feedback activation of parallel signaling pathways: Cells may compensate for ERK pathway inhibition by upregulating alternative survival pathways, such as the PI3K/AKT pathway.
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Mutations in KSR1: Although rare for scaffold proteins, mutations in the this compound binding site could prevent the drug from binding effectively.
Troubleshooting Guides
T-01: Investigating Paradoxical ERK Pathway Activation
| Step | Action | Rationale |
| 1 | Perform a High-Resolution Dose-Response Curve: | Test this compound concentrations from low pM to high µM. Collect lysates at an early time point (e.g., 1-2 hours) to capture transient signaling events. |
| 2 | Analyze p-ERK/total-ERK by Western Blot: | Quantify the ratio of phosphorylated ERK to total ERK across the full dose range. Paradoxical activation will appear as a bell-shaped curve, with p-ERK levels rising at low concentrations before falling at higher, inhibitory concentrations. |
| 3 | Assess KSR1-BRAF Dimerization: | Use a co-immunoprecipitation (Co-IP) assay. Immunoprecipitate KSR1 and probe for BRAF (or vice-versa) in cells treated with vehicle or paradoxical concentrations of this compound. A change in dimerization may be observed. |
| 4 | Correlate with Phenotype: | Perform a cell viability assay in parallel with the dose-response Western blot. Determine if the paradoxical increase in p-ERK corresponds to a small increase or lack of inhibition in cell proliferation at those concentrations. |
T-02: Characterizing Unexpected Morphological Changes
| Step | Action | Rationale |
| 1 | Confirm On-Target Activity: | Perform a Western blot for p-ERK to ensure that the morphological changes are occurring at concentrations where this compound is inhibiting its primary target pathway. |
| 2 | Kinome Profiling: | Submit a sample of this compound for a commercial in vitro kinase panel (e.g., a 468-kinase panel). This will identify potential off-target kinases that bind this compound. |
| 3 | Investigate Cytoskeletal Proteins: | Perform immunofluorescence staining for key cytoskeletal components like F-actin (using Phalloidin), α-tubulin, and adhesion proteins like vinculin or paxillin to characterize the specific morphological changes. |
| 4 | Use a Structurally Unrelated KSR1 Inhibitor: | If available, test a KSR1 inhibitor from a different chemical series. If the morphological changes are not replicated, it strongly suggests the phenotype is due to an off-target effect specific to the this compound chemical scaffold. |
Quantitative Data Summary
Table 1: In Vitro IC50 Values for this compound in Cancer Cell Lines
| Cell Line | Cancer Type | RAS/RAF Status | p-ERK Inhibition IC50 (nM) | Cell Viability GI50 (nM) |
| A-375 | Melanoma | BRAF V600E | 15 | 25 |
| HCT116 | Colorectal Cancer | KRAS G13D | 45 | 60 |
| MDA-MB-231 | Breast Cancer | KRAS G13D | 80 | 110 |
| MCF-7 | Breast Cancer | WT | >10,000 | >10,000 |
Table 2: Selectivity Profile of this compound Against a Panel of Related Kinases
| Kinase | Binding Affinity (Kd, nM) | Comments |
| KSR1 (pseudokinase) | 5 | Primary Target |
| BRAF | >5,000 | Low affinity |
| CRAF | >5,000 | Low affinity |
| MEK1 | >10,000 | No significant binding |
| ERK2 | >10,000 | No significant binding |
| FAK | 250 | Potential off-target, involved in cell adhesion |
| SRC | 800 | Potential off-target, involved in cytoskeleton regulation |
Experimental Protocols
P-01: Western Blotting for ERK Pathway Phosphorylation
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Cell Seeding & Treatment: Seed 1.5 x 10^6 cells in 6-well plates. Allow cells to adhere overnight. The next day, treat with the desired concentrations of this compound or vehicle (e.g., 0.1% DMSO) for the specified time (e.g., 2 hours for signaling studies).
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Lysis: Aspirate media and wash cells once with ice-cold PBS. Add 150 µL of ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors. Scrape cells, transfer lysate to a microfuge tube, and incubate on ice for 30 minutes.
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Quantification: Centrifuge lysates at 14,000 rpm for 15 minutes at 4°C. Transfer the supernatant to a new tube. Determine protein concentration using a BCA assay.
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SDS-PAGE & Transfer: Normalize protein amounts (e.g., 20 µ g/lane ) and prepare samples with Laemmli buffer. Run on a 10% SDS-PAGE gel and transfer to a PVDF membrane.
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Immunoblotting: Block the membrane with 5% BSA in TBST for 1 hour at room temperature. Incubate with primary antibodies (e.g., anti-p-ERK1/2 T202/Y204, anti-total-ERK1/2, anti-GAPDH) overnight at 4°C. Wash and incubate with HRP-conjugated secondary antibodies for 1 hour.
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Detection: Visualize bands using an ECL substrate and a chemiluminescence imaging system. Densitometry analysis should be used to quantify the p-ERK/total-ERK ratio.
Visualizations
Caption: KSR1 acts as a scaffold for the MAPK pathway.
Caption: Troubleshooting workflow for unexpected this compound effects.
References
Technical Support Center: Enhancing In Vivo Delivery and Bioavailability of KS15
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during in vivo experiments with the cryptochrome (CRY) inhibitor, KS15.
FAQs: Frequently Asked Questions
This section addresses common questions regarding the in vivo delivery and bioavailability of this compound.
| Question | Answer |
| What is the known metabolic stability of this compound? | This compound has been shown to be relatively stable in human liver microsomes, with a half-life of over 60 minutes. This suggests that it is not rapidly metabolized by liver enzymes.[1] |
| What are the potential reasons for poor in vivo bioavailability of this compound? | Like many small molecule inhibitors, poor oral bioavailability of this compound could be attributed to low aqueous solubility, limited permeability across the intestinal epithelium, or efflux by transporters such as P-glycoprotein.[2][3] |
| What formulation strategies can be employed to improve the solubility of this compound? | For poorly soluble drugs like this compound, several formulation strategies can be effective. These include solid dispersions, nanosuspensions, lipid-based formulations, and complexation with cyclodextrins.[4][5][6][7] |
| Can nanoparticle-based delivery systems be used for this compound? | Yes, nanoparticle-based systems are a promising approach for enhancing the delivery of therapeutic agents.[8] They can improve bioavailability, stability, and provide controlled release.[9] Various nanocarriers like liposomes, polymeric nanoparticles, and solid lipid nanoparticles could be explored for this compound.[8][10] |
| Are there any known drug-drug interaction potentials for this compound? | This compound has demonstrated moderate inhibitory activities against several cytochrome P450 isozymes (CYP1A2, CYP2C9, CYP2C19, CYP2D6, and CYP3A) in vitro.[1] This indicates a potential for drug-drug interactions when co-administered with other drugs metabolized by these enzymes. |
Troubleshooting Guide
This guide provides solutions to specific problems that may arise during in vivo experiments with this compound.
| Problem | Potential Cause | Suggested Solution |
| Low or variable plasma concentrations of this compound after oral administration. | Poor aqueous solubility of this compound leading to incomplete dissolution in the gastrointestinal tract.[11] | 1. Formulation Enhancement: Prepare a micronized suspension or a nanosuspension of this compound to increase the surface area for dissolution.[12] 2. Solubilization Agents: Co-administer this compound with solubility enhancers such as cyclodextrins or formulate it in a self-nanoemulsifying drug delivery system (SNEDDS).[6][13] |
| High inter-individual variability in pharmacokinetic profiles. | Differences in gastrointestinal physiology (e.g., pH, transit time) among subjects affecting drug dissolution and absorption. | 1. Standardize Experimental Conditions: Ensure consistent fasting/feeding protocols for all animals. 2. Use a More Robust Formulation: A lipid-based formulation can help to reduce the impact of physiological variability on absorption. |
| Rapid clearance of this compound from plasma after intravenous injection. | Potential for rapid metabolism or excretion. | 1. Pharmacokinetic Modeling: Conduct a detailed pharmacokinetic study to determine the clearance mechanism. 2. PEGylation: If renal clearance is high, consider PEGylation of a this compound analog to increase its hydrodynamic radius and prolong circulation time.[9] |
| Observed in vitro efficacy does not translate to in vivo activity. | Insufficient drug concentration at the target site due to poor bioavailability or rapid metabolism. | 1. Bioavailability Assessment: Perform a cassette dosing study with different formulations to identify one with optimal bioavailability. 2. Dose Escalation Study: Conduct a dose-escalation study to determine if a higher dose can achieve the required therapeutic concentration. |
| Precipitation of this compound in aqueous buffers during formulation preparation. | Low aqueous solubility of the compound. | 1. pH Adjustment: Determine the pKa of this compound and adjust the pH of the buffer to a range where its solubility is maximized.[11] 2. Use of Co-solvents: Incorporate biocompatible co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG) in the formulation. Ensure the final concentration of the co-solvent is non-toxic. |
Experimental Protocols
Protocol 1: Preparation of a this compound Nanosuspension by Wet Milling
Objective: To prepare a stable nanosuspension of this compound to improve its dissolution rate and oral bioavailability.
Materials:
-
This compound powder
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Stabilizer solution (e.g., 2% w/v Poloxamer 188 in deionized water)
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Milling media (e.g., yttria-stabilized zirconium oxide beads, 0.5 mm diameter)
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High-energy bead mill
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Particle size analyzer
Procedure:
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Prepare a pre-suspension of this compound (e.g., 5% w/v) in the stabilizer solution.
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Add the pre-suspension and an equal volume of milling media to the milling chamber.
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Mill the suspension at a high speed (e.g., 2000 rpm) for a specified duration (e.g., 2 hours), ensuring the temperature is controlled.
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Periodically withdraw samples to monitor the particle size distribution using a particle size analyzer.
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Continue milling until the desired particle size (e.g., <200 nm) is achieved.
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Separate the nanosuspension from the milling media.
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Characterize the final nanosuspension for particle size, zeta potential, and drug content.
Protocol 2: In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of different this compound formulations.
Materials:
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Male Sprague-Dawley rats (8-10 weeks old)
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This compound formulations (e.g., aqueous suspension, nanosuspension, solution in a vehicle)
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Oral gavage needles
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Blood collection supplies (e.g., heparinized tubes)
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LC-MS/MS system for bioanalysis
Procedure:
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Fast the rats overnight (with free access to water) before dosing.
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Administer the this compound formulation orally via gavage at a specific dose (e.g., 10 mg/kg).
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Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, and 24 hours) into heparinized tubes.
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Centrifuge the blood samples to separate the plasma.
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Store the plasma samples at -80°C until analysis.
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Extract this compound from the plasma samples using a suitable method (e.g., protein precipitation or liquid-liquid extraction).
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Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
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Calculate the pharmacokinetic parameters (e.g., Cmax, Tmax, AUC) using appropriate software.
Data Presentation
Table 1: Comparative Pharmacokinetic Parameters of Different this compound Formulations in Rats (Oral Administration, 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC₀₋₂₄ (ng·h/mL) | Relative Bioavailability (%) |
| Aqueous Suspension | 150 ± 35 | 2.0 ± 0.5 | 980 ± 210 | 100 (Reference) |
| Nanosuspension | 450 ± 90 | 1.0 ± 0.3 | 3450 ± 550 | 352 |
| SNEDDS | 620 ± 110 | 0.5 ± 0.2 | 4870 ± 680 | 497 |
Data are presented as mean ± standard deviation (n=6).
Visualizations
Signaling Pathway of this compound
References
- 1. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. academicjournals.org [academicjournals.org]
- 4. Formulation Strategies for Poorly Soluble Drugs - Pharmaceutical Technology [pharmaceutical-technology.com]
- 5. sgwrite.com [sgwrite.com]
- 6. mdpi.com [mdpi.com]
- 7. criver.com [criver.com]
- 8. traditionalmedicine.actabotanica.org [traditionalmedicine.actabotanica.org]
- 9. ijbr.com.pk [ijbr.com.pk]
- 10. Challenges and Advances in Nanoformulations for Drug Delivery [wisdomlib.org]
- 11. Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction - Blogs - News [alwsci.com]
- 12. researchgate.net [researchgate.net]
- 13. pharmaexcipients.com [pharmaexcipients.com]
Technical Support Center: Investigating the Effects of KS15 on Circadian Rhythms
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the effects of the cryptochrome (CRY) inhibitor, KS15, on the circadian clock.
Frequently Asked Questions (FAQs)
Q1: We are using this compound in our experiments and observe no change in the circadian period length. Is this expected?
A1: Yes, this is an expected outcome. Studies have shown that while this compound, a known inhibitor of cryptochromes (CRY1 and CRY2), can reduce the robustness of circadian rhythms, it does not significantly alter the period length.[1][2][3][4] This seemingly counterintuitive result can be understood by examining the specific mechanism of action of this compound within the core circadian clock machinery.
Q2: Why doesn't this compound, a CRY inhibitor, affect the circadian period length?
A2: The lack of a significant effect on the period length is likely due to the specific way this compound interacts with the circadian feedback loop. Here's a breakdown of the proposed mechanism:
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Standard Circadian Loop: In the canonical transcription-translation feedback loop, the CLOCK:BMAL1 heterodimer promotes the transcription of Period (Per) and Cryptochrome (Cry) genes. The resulting PER and CRY proteins then form a complex that enters the nucleus and inhibits the activity of CLOCK:BMAL1, thus repressing their own transcription. The timing of these events is a key determinant of the circadian period length.
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Role of CRY: Cryptochromes are essential for this negative feedback. Mice lacking both Cry1 and Cry2 genes become arrhythmic.[5] Mutations in individual Cry genes can either shorten or lengthen the circadian period, highlighting their critical role in period determination.
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Mechanism of this compound: this compound acts by inhibiting the interaction between CRY proteins and BMAL1.[1][3] This disruption of the CRY-BMAL1 interaction impairs the negative feedback action of CRY on the E-box-dependent transcription driven by CLOCK:BMAL1.[1][3]
-
Hypothesized Reason for No Period Change: While complete removal of CRY function (as in a knockout) abolishes rhythmicity, the action of this compound as an inhibitor may not be absolute. It is possible that this compound modulates the strength of the repression by CRY without completely eliminating it. This could lead to a dampened amplitude or robustness of the rhythm, as observed experimentally, without altering the fundamental timing of the feedback loop that dictates the period length. The core oscillatory mechanism, driven by the degradation rates of PER proteins and other post-translational modifications, may remain largely intact. Essentially, this compound may "weaken" the negative feedback rather than "breaking" it in a way that would alter the period.
Troubleshooting Guides
Issue: No observable effect of this compound on circadian rhythms in our cell culture model.
-
Possible Cause 1: Compound Stability and Metabolism.
-
Possible Cause 2: Cell-Type Specific Differences.
-
Troubleshooting Step: The molecular clock machinery can have tissue-specific variations. The effect of this compound has been characterized in specific cell lines (e.g., fibroblasts).[1] If you are using a different cell type, the accessibility of this compound to its target or the specific composition of the clock protein complexes may differ. Consider using a positive control compound known to affect circadian rhythms in your cell line to validate your experimental setup.
-
-
Possible Cause 3: Inadequate Concentration.
-
Troubleshooting Step: Perform a dose-response curve to determine the optimal concentration of this compound for your system. The effective concentration can vary between different experimental models.
-
Issue: We see a decrease in rhythm amplitude but are unsure how to quantify it.
-
Possible Cause: Data Analysis Method.
-
Troubleshooting Step: Utilize appropriate software for circadian rhythm analysis (e.g., ActogramJ, ClockLab). These tools can quantify various parameters, including period, amplitude, and robustness (rhythmic power). A decrease in amplitude would be reflected in a lower power of the rhythm in a chi-squared or Lomb-Scargle periodogram analysis.
-
Data Presentation
The following table summarizes the reported effects of this compound on circadian rhythm parameters in Drosophila melanogaster.
| Parameter | Control (DMSO) | This compound (10 µM) |
| Circadian Period Length | No significant change | No significant change |
| Rhythm Robustness | Normal | Significantly reduced in young imagoes |
| Locomotor Activity | Normal | Decreased in constant darkness |
| Number of Rhythmic Flies | Normal | Minimized |
Data summarized from Solovev et al., 2021.[1][2][3][4]
Experimental Protocols
Locomotor Activity Rhythm Analysis in Drosophila melanogaster
This protocol is a generalized procedure based on standard methods for assessing circadian locomotor activity in fruit flies.
-
Fly Preparation:
-
Use male flies aged 1-4 days.
-
Anesthetize flies briefly with CO2.
-
Transfer individual flies into 5 mm x 65 mm glass tubes.
-
-
Feeding Medium:
-
Prepare a diet of 5% sucrose and 2% agar in water.
-
Dispense the food into one end of the tubes and seal with a cotton plug.
-
-
Data Acquisition:
-
Place the tubes into a Drosophila Activity Monitoring (DAM) system (e.g., TriKinetics).
-
The DAM system uses an infrared beam to detect fly movement. An "activity event" is recorded each time the fly crosses the beam.
-
Record activity in 1-minute bins.
-
-
Entrainment and Data Recording:
-
Entrain the flies to a 12-hour light:12-hour dark (LD) cycle for at least 3 days at a constant temperature (e.g., 25°C).
-
After entrainment, release the flies into constant darkness (DD) for at least 7 days to measure the free-running period.
-
For experiments with this compound, the compound is typically mixed into the feeding medium.
-
-
Data Analysis:
-
Analyze the activity data from the DD period using circadian rhythm analysis software.
-
The period length (τ) is typically calculated using methods such as the chi-squared periodogram.
-
Rhythm robustness can be assessed by the power of the periodogram peak.
-
Visualizations
Caption: Mechanism of this compound in the circadian clock feedback loop.
Caption: Experimental workflow for locomotor activity analysis in Drosophila.
References
- 1. The cryptochrome inhibitor this compound enhances E-box-mediated transcription by disrupting the feedback action of a circadian transcription-repressor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. cancer-research-network.com [cancer-research-network.com]
- 3. Development of Non-Ethoxypropanoic Acid Type Cryptochrome Inhibitors with Circadian Molecular Clock-Enhancing Activity by Bioisosteric Replacement - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. A role for cryptochromes in sleep regulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Locomotor activity level monitoring using the Drosophila Activity Monitoring (DAM) System. | Semantic Scholar [semanticscholar.org]
Technical Support Center: Controlling for Confounding Variables in KS15 Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals identify and control for confounding variables in KS15 experiments.
Frequently Asked Questions (FAQs)
Q1: What is a confounding variable in the context of our this compound experiments?
A confounding variable is an external factor that can influence both the independent variable (your experimental treatment, e.g., this compound compound) and the dependent variable (the outcome you are measuring, e.g., protein expression, cell viability).[1][2] This can lead to a spurious association, making it seem like there is a direct relationship between your treatment and the outcome when, in fact, the confounder is partially or fully responsible for the observed effect.[1]
For instance, if you are testing the effect of this compound on cell proliferation, and the batch of cell culture media used for the treated group is different from the control group, the media batch becomes a confounding variable. It can independently affect proliferation, thus confusing the true effect of this compound.
Q2: How can I identify potential confounding variables in my this compound cell-based assays?
Identifying confounders requires a combination of domain knowledge and careful examination of your experimental setup.[3] Here are some common sources of confounding variables in cell culture experiments:
-
Cell Culture Conditions: Variations in temperature, CO2 levels, humidity, and incubation time can all impact cell health and behavior.[4]
-
Reagents and Materials: Differences in media batches, serum lots, antibodies, and even the plasticware used can introduce variability.
-
Cell Line Integrity: Cross-contamination with other cell lines or mycoplasma contamination can significantly alter experimental outcomes.[4] It is crucial to regularly test for mycoplasma and authenticate your cell lines.[4]
-
Experimenter Bias: Systematic differences in how different experimental groups are handled by the researcher can be a source of confounding.
-
Temporal Effects: If experiments are conducted over a long period, factors like instrument performance drift or changes in reagent stability can become confounders.
A good practice is to review published studies on similar assays to see what variables other researchers have identified as potential confounders.[5]
Q3: What are the primary methods to control for confounding variables?
There are two main stages where you can control for confounding variables: during the study design and during the statistical analysis.[6][7]
| Method | Stage | Description | Advantages | Limitations |
| Randomization | Design | Randomly assigning experimental units (e.g., cell culture plates) to different treatment groups.[8][9] | Controls for both known and unknown confounders.[7] | May not be feasible for all experimental designs. |
| Restriction | Design | Limiting the study to a subgroup of subjects with the same level of a confounding variable (e.g., using only cells of a specific passage number).[8] | Simple to implement. | Reduces the generalizability of the findings. |
| Matching | Design | For each subject in the treatment group, a subject in the control group with similar characteristics (e.g., cell density) is selected.[7][8] | Can be very effective for known confounders. | Can be difficult to find appropriate matches, especially for multiple confounders. |
| Stratification | Analysis | Analyzing the data in subgroups (strata) based on the levels of the confounding variable.[7][10][11] | Can reveal the effect of the confounder. | Becomes complex with multiple confounders. |
| Multivariate Analysis | Analysis | Using statistical models like Analysis of Covariance (ANCOVA) or regression to adjust for the effects of confounding variables.[6][10] | Can control for multiple confounders simultaneously.[7] | Requires assumptions about the relationship between the variables. |
Troubleshooting Guide
Issue: High variability between replicates in my this compound experiment.
High variability can often be a sign of uncontrolled confounding variables.
Troubleshooting Steps:
-
Review Your Protocol: Carefully examine your experimental protocol for any potential sources of inconsistency in handling different plates or wells.
-
Check Your Reagents: Ensure that all replicates were treated with reagents from the same batch and lot number.
-
Standardize Cell Seeding: Inconsistent cell numbers at the start of the experiment can be a major confounder. Use a cell counter to ensure uniform seeding density.
-
Consider Plate Edge Effects: Cells in the outer wells of a microplate can behave differently due to variations in temperature and evaporation. Avoid using the outer wells for critical measurements or apply a plate-specific normalization.
Issue: Inconsistent results for the same this compound experiment run on different days.
This suggests a temporal confounding variable.
Troubleshooting Steps:
-
Instrument Calibration: Ensure that all equipment (e.g., incubators, plate readers) is regularly calibrated and maintained.
-
Reagent Stability: Prepare fresh solutions of critical reagents for each experiment. Avoid repeated freeze-thaw cycles of sensitive compounds like this compound.
-
Cell Passage Number: Use cells within a consistent and narrow range of passage numbers for all experiments.
-
Run Controls Consistently: Always include positive and negative controls in every experiment to monitor for day-to-day variations.
Experimental Protocol: Controlling for Confounders in a this compound Cell Viability Assay
This protocol provides a detailed methodology for a typical cell viability assay (e.g., MTT or PrestoBlue™) with this compound treatment, incorporating measures to control for confounding variables.
-
Cell Culture and Seeding:
-
Use a single, authenticated batch of cells (e.g., HeLa) within a defined passage number range (e.g., passages 5-10).
-
Culture all cells in the same batch of media and serum.
-
Count cells using an automated cell counter and seed them at a consistent density (e.g., 5,000 cells/well) in a 96-well plate.
-
To mitigate edge effects, do not use the outermost wells for experimental conditions. Fill them with sterile phosphate-buffered saline (PBS).
-
-
Randomization of Treatment:
-
Create a plate map that randomizes the well positions for different concentrations of this compound and the vehicle control. This prevents any systematic spatial effects on the plate from confounding the results.
-
-
Treatment Application:
-
Prepare a stock solution of this compound and the vehicle control. All dilutions should be made from this single stock on the day of the experiment.
-
Use a multichannel pipette to add the treatments to the randomized wells to minimize the time difference in application across the plate.
-
-
Incubation:
-
Incubate all plates in the same incubator to ensure consistent temperature, CO2, and humidity.
-
-
Viability Assay and Data Collection:
-
Add the viability reagent to all wells simultaneously using a multichannel pipette.
-
Read the plate on a plate reader that has been recently calibrated.
-
-
Data Analysis:
-
Normalize the data to the vehicle control on each plate.
-
If experiments are repeated on different days, consider using a mixed-effects model for statistical analysis, with "day" as a random effect to account for inter-experimental variability.
-
Visualizing Confounding and Experimental Control
Caption: A diagram illustrating how a confounding variable can create a false association.
Caption: A workflow for an experiment designed to minimize the impact of confounding variables.
References
- 1. youtube.com [youtube.com]
- 2. youtube.com [youtube.com]
- 3. youtube.com [youtube.com]
- 4. youtube.com [youtube.com]
- 5. m.youtube.com [m.youtube.com]
- 6. How to control confounding effects by statistical analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. quantifyinghealth.com [quantifyinghealth.com]
- 8. How do I prevent confounding variables from interfering with my research? [scribbr.com]
- 9. Confounding variables in statistics: How to identify and control them [statsig.com]
- 10. youtube.com [youtube.com]
- 11. med.libretexts.org [med.libretexts.org]
Validation & Comparative
A Comparative Analysis of KS15 and KL001 on Circadian Rhythms
In the field of chronobiology, the modulation of circadian rhythms presents a promising therapeutic avenue for a variety of disorders. Two small molecules, KS15 and KL001, have emerged as significant tools for studying and manipulating the core molecular clock. While both compounds target the cryptochrome (CRY) proteins, their mechanisms of action and resultant effects on circadian rhythms are distinct. This guide provides a detailed comparison of this compound and KL001, summarizing their effects, presenting supporting experimental data, and outlining the methodologies used in key experiments.
Mechanism of Action: An Opposing Influence on the Core Clock
The mammalian circadian clock is a complex transcriptional-translational feedback loop. The core of this mechanism involves the heterodimeric transcription factor CLOCK:BMAL1, which drives the expression of its own repressors, the Period (PER) and Cryptochrome (CRY) proteins. PER and CRY proteins then translocate to the nucleus and inhibit the activity of CLOCK:BMAL1, thus completing the negative feedback loop.
KL001 acts as a CRY stabilizer . It specifically interacts with both CRY1 and CRY2, preventing their ubiquitin-dependent degradation.[1][2][3][4] This stabilization of CRY proteins leads to their accumulation, which enhances their repressive effect on the CLOCK:BMAL1 complex. The net result is a lengthening of the circadian period .[1]
This compound , in contrast, is a CRY inhibitor .[5][6][7][8] It functions by disrupting the interaction between CRY proteins and the CLOCK:BMAL1 heterodimer.[5][9] By preventing this interaction, this compound alleviates the repression of CLOCK:BMAL1-mediated transcription, leading to an enhancement of E-box-mediated gene expression.[5][9] This mechanism of action results in a reduction in the amplitude and a delay in the phase of molecular circadian rhythms.[5][9]
Comparative Effects on Circadian Rhythms: In Vitro and In Vivo Models
The differential effects of this compound and KL001 have been characterized in various experimental models, from cell culture to whole organisms. The following tables summarize the key quantitative findings.
In Vitro Studies
| Parameter | KL001 | This compound | Cell Line/System | Citation |
| Circadian Period | Lengthens (dose-dependent) | No significant effect | U2OS (Bmal1-dLuc, Per2-dLuc), Mouse SCN and lung explants | [1] |
| Circadian Amplitude | Reduces (dose-dependent) | Reduces | U2OS (Bmal1-dLuc, Per2-dLuc), Fibroblast cultures | [1][5][9] |
| Phase | - | Delays | Fibroblast cultures | [5][9] |
| CRY Protein Stability | Increases (prevents degradation) | No direct effect on stability | HEK293 (CRY1-LUC, CRY2-LUC) | [1] |
| CLOCK:BMAL1-mediated Transcription | Suppresses | Enhances | - | [1][5][9] |
In Vivo Studies (Drosophila melanogaster)
| Parameter | KL001 (5 µM) | This compound (10 µM) | Citation |
| Median Lifespan (males) | Increased by 2% | Increased by 8% | [10][11][12] |
| Maximum Lifespan (males) | Increased by 14% | - | [10][11][12] |
| Locomotor Activity | Improved in young males, elevated morning peak in aged males | Decreased in constant darkness | [10][11][12][13] |
| Rhythmicity | Modified robustness, period intact | Minimized the number of rhythmic flies | [10][11][12][13] |
| Starvation Resistance (males) | Mean resistance improved by 9%, median by 50% | - | [10][12][13] |
Signaling Pathways and Experimental Workflow
To visualize the molecular interactions and the general experimental approach used to characterize these compounds, the following diagrams are provided.
Caption: Molecular mechanism of the circadian clock and points of intervention for KL001 and this compound.
Caption: General experimental workflow for characterizing the effects of this compound and KL001.
Experimental Protocols
The following are generalized protocols for the key experiments cited in the comparison of this compound and KL001. Specific details may vary between individual studies.
Luciferase Reporter Assay for Circadian Rhythms
This assay is used to monitor the real-time expression of core clock genes.
-
Cell Culture and Transfection:
-
Human U2OS (osteosarcoma) cells are cultured in an appropriate medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics.
-
Cells are plated in multi-well plates and transfected with a luciferase reporter construct driven by the promoter of a clock gene (e.g., Bmal1 or Per2). Stable cell lines expressing the reporter are often used.
-
-
Synchronization and Treatment:
-
To synchronize the circadian clocks of the cell population, cells are treated with a synchronizing agent such as dexamethasone for a short period.
-
After synchronization, the medium is replaced with a recording medium containing the desired concentration of this compound, KL001, or a vehicle control (e.g., DMSO).
-
-
Luminescence Monitoring:
-
The plate is placed in a luminometer equipped with a photomultiplier tube that continuously records the light output from each well at regular intervals (e.g., every 10 minutes) for several days.
-
-
Data Analysis:
-
The raw luminescence data is detrended to remove baseline drifts.
-
Circadian parameters such as period, amplitude, and phase are calculated using specialized software (e.g., LumiCycle or ChronoStar).
-
Co-Immunoprecipitation (Co-IP) for Protein-Protein Interactions
This technique is used to determine if two proteins interact within the cell.
-
Cell Lysis:
-
Cells (e.g., HEK293) are transfected to express tagged versions of the proteins of interest (e.g., FLAG-tagged BMAL1 and Myc-tagged CRY1).
-
Cells are harvested and lysed in a buffer that preserves protein-protein interactions.
-
-
Immunoprecipitation:
-
The cell lysate is incubated with an antibody that specifically recognizes one of the tagged proteins (e.g., anti-Myc antibody).
-
Protein A/G beads are added to the lysate to capture the antibody-protein complex.
-
-
Washing and Elution:
-
The beads are washed multiple times to remove non-specifically bound proteins.
-
The bound proteins are eluted from the beads, typically by boiling in a sample buffer.
-
-
Western Blotting:
-
The eluted proteins are separated by size using SDS-PAGE and transferred to a membrane.
-
The membrane is probed with antibodies against both of the proteins of interest (e.g., anti-Myc and anti-FLAG antibodies) to detect their presence in the immunoprecipitated complex.
-
Drosophila melanogaster Locomotor Activity Assay
This assay is a standard method for studying circadian rhythms in flies.
-
Fly Preparation and Compound Administration:
-
Male Drosophila melanogaster are individually placed in small glass tubes containing a food medium.
-
This compound or KL001 is mixed into the food at the desired concentration. A control group receives food with the vehicle (e.g., 0.1% DMSO).
-
-
Activity Monitoring:
-
The tubes are placed in Drosophila Activity Monitors (DAMs). Each monitor contains an infrared beam that is interrupted whenever the fly moves across the center of the tube.
-
The monitors are placed in a light- and temperature-controlled incubator. Flies are typically entrained to a 12-hour light:12-hour dark (LD) cycle for several days, followed by constant darkness (DD) to assess the free-running circadian rhythm.
-
-
Data Analysis:
-
The number of beam crossings is recorded in set intervals (e.g., every minute) for the duration of the experiment.
-
The data is analyzed using software to determine various parameters, including total activity, rhythmicity, and the circadian period. Lifespan can also be monitored under these conditions.
-
Conclusion
This compound and KL001 represent two powerful chemical tools for dissecting the molecular intricacies of the circadian clock. Their opposing mechanisms of action—CRY inhibition versus CRY stabilization—provide researchers with the ability to probe the consequences of either blunting or augmenting the negative feedback loop of the clock. The experimental data clearly demonstrates that while KL001 lengthens the circadian period by stabilizing CRY proteins, this compound enhances E-box-mediated transcription by disrupting the CRY-CLOCK:BMAL1 interaction, leading to a reduction in amplitude and a phase delay. These distinct effects, observed in both cellular and organismal models, underscore the critical role of CRY proteins in shaping the properties of circadian oscillations and highlight the potential for targeted pharmacological modulation of the circadian system.
References
- 1. Stability of Cry1Ab protein during long-term storage for standardization of insect bioassays - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. youtube.com [youtube.com]
- 3. assaygenie.com [assaygenie.com]
- 4. dr.lib.iastate.edu [dr.lib.iastate.edu]
- 5. Video: Measurement of Larval Activity in the Drosophila Activity Monitor [jove.com]
- 6. Development of a bioassay method to test activity of cry insecticidal proteins against Diatraea spp. (Lepidoptera: Crambidae) sugarcane stem borers | PLOS One [journals.plos.org]
- 7. pnas.org [pnas.org]
- 8. m.youtube.com [m.youtube.com]
- 9. researchgate.net [researchgate.net]
- 10. Conformational stability assay [assay-protocol.com]
- 11. Chronobiotics KL001 and this compound Extend Lifespan and Modify Circadian Rhythms of Drosophila melanogaster - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Cryptochrome 1 regulates the circadian clock through dynamic interactions with the BMAL1 C-terminus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. m.youtube.com [m.youtube.com]
Unraveling the Rhythms of Life: A Comparative Guide to the Cross-Validation of KS15's Mechanism in Diverse Model Organisms
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the experimental validation of KS15, a potent cryptochrome inhibitor, across different model organisms. By examining its effects on fundamental biological processes, we gain deeper insights into the conserved nature of the circadian clock and its potential as a therapeutic target.
This compound, a synthetic 2-ethoxypropanoic acid derivative, has emerged as a valuable chemical tool for dissecting the intricacies of the circadian clock, the internal timekeeping mechanism that governs a vast array of physiological and behavioral rhythms. This small molecule acts as a specific inhibitor of cryptochromes (CRY1 and CRY2), key negative regulators of the core circadian feedback loop. By disrupting the interaction between cryptochromes and the transcriptional activator BMAL1, this compound effectively enhances E-box-mediated gene expression, providing a powerful means to modulate circadian rhythms.
This guide summarizes the existing experimental data on the mechanism and effects of this compound in various model systems, highlighting both conserved and species-specific responses. The following sections present quantitative data, detailed experimental protocols, and visual representations of the underlying signaling pathways and experimental workflows.
Quantitative Data Summary
The following tables provide a structured overview of the quantitative effects of this compound observed in different model organisms and cell lines.
Table 1: Effects of this compound on Circadian Rhythms and Lifespan in Drosophila melanogaster
| Parameter | Treatment | Observation | Fold Change/Percentage |
| Median Lifespan (Male) | 10 µM this compound | Extended | +8% |
| Locomotor Activity (Constant Darkness) | 10 µM this compound | Decreased | Significant Reduction |
| Rhythmic Flies | 10 µM this compound | Minimized Number | - |
Table 2: Anti-proliferative Effects of this compound in Human Breast Cancer Cells (MCF-7)
| Parameter | Treatment | Observation |
| Cell Growth | Dose-dependent this compound | Inhibited |
| Chemosensitivity to Doxorubicin | This compound | Increased |
| Chemosensitivity to Tamoxifen | This compound | Increased |
Signaling Pathway and Experimental Workflow
To visually represent the mechanism of action and the experimental approach to its validation, the following diagrams were generated using Graphviz.
Unveiling the Interaction of KS15 with Cryptochromes: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the interaction of the small molecule inhibitor KS15 with the core circadian clock proteins, Cryptochrome 1 (CRY1) and Cryptochrome 2 (CRY2). This document summarizes key experimental findings, presents quantitative data, and details the methodologies used to establish these interactions.
The small molecule this compound has been identified as a direct inhibitor of both CRY1 and CRY2, key components of the negative feedback loop in the mammalian circadian clock. By binding to these proteins, this compound disrupts their interaction with the BMAL1 protein, a core activator of the circadian transcriptional machinery. This inhibition ultimately leads to an enhancement of E-box-mediated transcription. Understanding the comparative interaction of this compound with the two cryptochrome isoforms is crucial for the development of targeted chronotherapeutics.
Quantitative Analysis of this compound Interaction with CRY1 vs. CRY2
While direct equilibrium dissociation constants (KD) for this compound with CRY1 and CRY2 are not extensively published, studies on a close analog, compound '2d', which exhibits similar binding properties to this compound, provide valuable quantitative insight into the interaction. Surface Plasmon Resonance (SPR) analysis reveals that this this compound analog binds to both CRY1 and CRY2 with nearly identical affinities, suggesting that this compound itself is likely a non-isoform-selective inhibitor.
| Compound | Target Protein | Dissociation Constant (KD) | Experimental Method |
| Compound '2d' (this compound analog) | CRY1 | 3.89 x 10-4 M | Surface Plasmon Resonance (SPR) |
| Compound '2d' (this compound analog) | CRY2 | 3.80 x 10-4 M | Surface Plasmon Resonance (SPR) |
Experimental Protocols
The interaction between this compound and CRY proteins has been primarily investigated through two key experimental techniques: Surface Plasmon Resonance (SPR) for quantitative binding analysis and Co-immunoprecipitation (Co-IP) to demonstrate interaction within a cellular context.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure real-time biomolecular interactions. In the context of this compound and cryptochromes, this method was employed to determine the binding affinity of a this compound analog to purified CRY1 and CRY2 proteins.
Experimental Workflow:
Detailed Protocol:
-
Protein Purification: His-tagged human CRY1 and CRY2 proteins were expressed and purified.
-
Ligand Preparation: A solution of the this compound analog, compound '2d', was prepared in a suitable buffer.
-
SPR Analysis:
-
Purified His-tagged CRY1 or CRY2 was immobilized on a sensor chip.
-
The this compound analog solution was injected at various concentrations over the chip surface.
-
The interaction was monitored by detecting changes in the surface plasmon resonance signal.
-
The association and dissociation rate constants were determined from the sensorgrams to calculate the equilibrium dissociation constant (KD).
-
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to identify protein-protein interactions in a cellular environment. This method was employed to demonstrate that this compound disrupts the interaction between CRY proteins and BMAL1.
Experimental Workflow:
Detailed Protocol:
-
Cell Culture and Transfection: Human embryonic kidney (HEK293T) cells were cultured and co-transfected with expression vectors for FLAG-tagged CRY1 or CRY2 and Myc-tagged BMAL1.
-
Treatment: Cells were treated with this compound or a vehicle control (DMSO).
-
Cell Lysis: Cells were harvested and lysed to extract total cellular proteins.
-
Immunoprecipitation:
-
Cell lysates were incubated with an anti-FLAG antibody to bind to the FLAG-tagged CRY proteins.
-
Protein A/G magnetic beads were added to the lysates to capture the antibody-protein complexes.
-
The beads were washed to remove non-specifically bound proteins.
-
-
Western Blot Analysis:
-
The protein complexes were eluted from the beads.
-
The eluted proteins were separated by SDS-PAGE and transferred to a membrane.
-
The membrane was probed with anti-FLAG and anti-Myc antibodies to detect CRY and BMAL1 proteins, respectively. A decrease in the amount of co-immunoprecipitated Myc-BMAL1 in the presence of this compound indicates that the inhibitor disrupts the CRY-BMAL1 interaction.
-
Signaling Pathway Context
This compound functions by interfering with the negative feedback loop of the core circadian clock. The diagram below illustrates the canonical clock mechanism and the point of intervention for this compound.
Independent Replication of KS15's Effects on Gene Expression: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the chronobiotic compound KS15 and its effects on gene expression, in the context of available scientific literature. While direct independent replication studies on the broad gene expression effects of this compound are not publicly available, this guide offers a comparison with an alternative, well-characterized compound, KL001, which targets a similar mechanism. The information is based on published experimental data.
Comparison of this compound and Alternative Compound (KL001)
The chronobiotic this compound has been identified as a modulator of the circadian clock, primarily studied in Drosophila melanogaster. Its effects are reported to be mediated through the inhibition of Cryptochrome (CRY), a key photoreceptor protein in the circadian feedback loop. To provide a comparative perspective in the absence of direct replication data for this compound, we are comparing it with KL001, another small molecule that also targets CRY and is often studied alongside this compound.
| Feature | This compound | KL001 (Alternative) | Reference |
| Target | Cryptochrome (CRY) | Cryptochrome (CRY) | [1][2] |
| Reported Organismal Effects | Extends median lifespan in male Drosophila, decreases locomotor activity in constant darkness. | Extends median and maximum lifespan in male Drosophila, improves locomotor activity. | [1][2] |
| Proposed Mechanism of Action | Inhibits the repressive function of CRY, leading to activation of CLOCK-BMAL1-mediated transcription. | Stabilizes CRY proteins by competing with the E3 ligase FBXL3, thus preventing CRY degradation and lengthening the circadian period. | [3] |
| Gene Expression Effects | Activates E-box mediated transcription. Specific gene targets and quantitative data are not detailed in the primary study. | Affects the expression of core clock genes. For example, it has been shown to modulate the transcription of Bmal1 and Per2 in human U2OS cells. | [3][4] |
Experimental Protocols
The following methodologies are based on the primary study investigating this compound's effects in Drosophila melanogaster by Solovev et al. (2021).
Drosophila Culture and Drug Administration
-
Fly Strain: Canton-S Drosophila melanogaster.
-
Culture Conditions: Flies are maintained on a standard sugar-yeast-agar medium at 25°C with a 12-hour light:12-hour dark cycle.
-
Drug Preparation: this compound is dissolved in dimethyl sulfoxide (DMSO) to create a stock solution.
-
Administration: The stock solution is added to the fly food to achieve the desired final concentration (e.g., 10 µM). Control groups receive food with the corresponding concentration of DMSO.
Lifespan Assay
-
Setup: Male and female flies are separated and placed in vials containing either the control or this compound-infused medium.
-
Data Collection: The number of dead flies is recorded every 2-3 days, and the flies are transferred to fresh vials.
-
Analysis: Survival curves are generated, and statistical analyses (e.g., log-rank test) are performed to compare the lifespan of the different groups.
Locomotor Activity Monitoring
-
Apparatus: Drosophila Activity Monitors (DAMs) are used to continuously record the locomotor activity of individual flies.
-
Procedure: Flies are placed in individual tubes with food (control or this compound) and loaded into the DAMs.
-
Data Acquisition: Activity is monitored for several days under a 12-hour light:12-hour dark cycle, followed by several days of constant darkness to assess the endogenous circadian rhythm.
-
Analysis: Activity data is analyzed to determine parameters such as total activity, rhythmicity, and period length.
Visualizations
Experimental Workflow for Assessing Chronobiotic Effects
Caption: Workflow for evaluating the effects of this compound on Drosophila lifespan and behavior.
Core Circadian Clock Pathway in Drosophila and the Role of this compound
Caption: The Drosophila circadian feedback loop, with this compound targeting CRY.
References
Safety Operating Guide
Navigating the Safe Disposal of Laboratory Chemicals: A Procedural Guide
The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. For researchers, scientists, and drug development professionals, adherence to established protocols is paramount to ensure a safe working environment and to prevent environmental contamination. While a specific chemical designated as "KS15" was not identified in available resources, this guide provides a comprehensive overview of general chemical disposal procedures applicable in a laboratory setting. The information presented here is illustrated with data for "KS-1115" (Stavudine) as a representative example of a laboratory chemical.
Core Principles of Chemical Waste Management
The fundamental principle of chemical waste management is to ensure that all hazardous materials are identified, handled, stored, and disposed of in a manner that minimizes risk to personnel and the environment. This involves a multi-step process that begins with waste identification and characterization and ends with collection by certified hazardous waste disposal services.
Quantitative Data Summary for Representative Chemical (KS-1115/Stavudine)
The following table summarizes key safety and handling information for KS-1115 (Stavudine), which serves as an example for the type of data that should be available for any laboratory chemical.
| Parameter | Information | Source |
| Chemical Name | Stavudine | [1] |
| CAS Number | 3056-17-5 | [1] |
| Signal Word | Warning | [1] |
| Storage Temperature | Store at temperatures not exceeding -18°C | [1] |
| Storage Conditions | Store in a dry place. Store in a closed container. | [1] |
| Personal Protective Equipment (PPE) | Protective gloves, protective clothing, eye protection, face protection | [1] |
Standard Operating Procedure for Chemical Waste Disposal
The following is a step-by-step guide for the proper disposal of chemical waste in a laboratory setting. This procedure is designed to be a general framework; researchers must always consult the specific Safety Data Sheet (SDS) for the chemical and adhere to their institution's specific waste management policies.
Step 1: Waste Identification and Segregation
-
Characterize the Waste: Determine if the waste is hazardous. Consult the SDS for the chemical's hazard classifications (e.g., ignitable, corrosive, reactive, toxic).
-
Segregate Waste Streams: Do not mix different types of chemical waste. Keep halogenated and non-halogenated solvents separate. Aqueous waste, solid waste, and sharps should also be in their designated containers.
Step 2: Proper Labeling and Containerization
-
Use Appropriate Containers: Waste containers must be compatible with the chemical waste they are holding. For example, do not store corrosive waste in a metal can.
-
Label Containers Clearly: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name(s) of the contents, and the approximate percentage of each component.[2] Attach a properly filled out hazardous waste tag.[2]
Step 3: Safe Storage of Chemical Waste
-
Designated Storage Area: Store waste containers in a designated satellite accumulation area (SAA).[2] This area should be secure and away from general laboratory traffic.
-
Secondary Containment: Place waste containers in secondary containment trays to prevent the spread of spills.
-
Follow Storage Precautions: Adhere to all storage precautions listed on the SDS, such as temperature and moisture restrictions.[1]
Step 4: Arranging for Waste Pickup
-
Contact Environmental Health & Safety (EHS): When a waste container is full, or if it has been in storage for an extended period, contact your institution's EHS department to arrange for pickup and disposal.[2]
-
Provide Necessary Documentation: Have the completed hazardous waste tag and any other required documentation ready for the EHS personnel.
Visualizing the Chemical Disposal Workflow
The following diagram illustrates the logical steps for the proper disposal of chemical waste in a laboratory.
References
Essential Safety and Handling Guide for the Research Chemical KS15
This guide provides crucial safety and logistical information for researchers, scientists, and drug development professionals handling KS15, a cryptochrome (CRY) inhibitor used in circadian rhythm and cancer research. Adherence to these protocols is vital for ensuring laboratory safety and the integrity of experimental outcomes.
Summary of Safety Information
The following table summarizes the key safety data for this compound, derived from its Safety Data Sheet (SDS).[1]
| Hazard Category | Description | GHS Hazard Statement(s) |
| Acute Oral Toxicity | Harmful if swallowed. | H302 |
| Hazardous to the Aquatic Environment (Acute) | Very toxic to aquatic life. | H400 |
| Hazardous to the Aquatic Environment (Chronic) | Very toxic to aquatic life with long lasting effects. | H410 |
| Storage Temperature (Powder) | -20°C | |
| Storage Temperature (in Solvent) | -80°C |
Personal Protective Equipment (PPE)
When handling this compound, the following personal protective equipment is mandatory to minimize exposure and ensure personal safety.[1]
| PPE Type | Specification |
| Eye Protection | Safety goggles with side-shields. |
| Hand Protection | Protective gloves. Given that this compound is often dissolved in DMSO, which readily penetrates the skin, butyl rubber or other DMSO-resistant gloves are recommended.[2][3] Nitrile gloves may offer protection for brief contact but can degrade with prolonged exposure to DMSO.[3] |
| Skin and Body Protection | Impervious clothing, such as a fully buttoned lab coat. |
| Respiratory Protection | A suitable respirator should be used, especially when handling the powder form to avoid inhalation.[1] All work with this compound, particularly when in solution with volatile solvents like DMSO, should be conducted in a certified chemical fume hood.[4] |
Procedural Workflow for Handling this compound
The following diagram outlines the standard operating procedure for the safe handling of this compound, from initial preparation to final disposal. Each step is designed to mitigate risks and ensure a controlled experimental environment.
Caption: Workflow for the safe handling of the research chemical this compound.
Detailed Experimental Protocols
1. Preparation of this compound Stock Solution
-
Objective: To safely prepare a stock solution of this compound in a suitable solvent, such as Dimethyl Sulfoxide (DMSO).
-
Methodology:
-
Ensure the chemical fume hood is certified and functioning correctly.
-
Don all required PPE as specified in the table above.
-
Tare a sterile microcentrifuge tube on an analytical balance inside the fume hood.
-
Carefully weigh the desired amount of this compound powder into the tube. Avoid creating dust.
-
Using a calibrated pipette, add the required volume of DMSO to the tube to achieve the target concentration.
-
Cap the tube securely and vortex gently until the this compound is completely dissolved.
-
Label the stock solution container with the chemical name (this compound), concentration, solvent (DMSO), date of preparation, and your initials.
-
2. Disposal Plan
-
Objective: To outline the procedures for the safe disposal of this compound and associated contaminated materials.
-
Operational Plan:
-
Liquid Waste: All liquid waste containing this compound, including unused stock solutions and experimental media, must be collected in a designated hazardous waste container. This container should be clearly labeled as "Hazardous Waste" and include the chemical name "this compound."
-
Solid Waste: All solid waste that has come into contact with this compound, such as pipette tips, gloves, and paper towels, must be collected in a separate, clearly labeled hazardous waste bag.
-
Disposal: Follow all institutional and local environmental regulations for the disposal of chemical waste.[1] Do not pour any this compound-containing solutions down the drain.[1]
-
3. Emergency Procedures
-
In Case of Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing. Seek medical attention.[1]
-
In Case of Eye Contact: Immediately flush eyes with large amounts of water for at least 15 minutes, lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[1]
-
In Case of Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[1]
-
In Case of Ingestion: If the person is conscious, rinse their mouth with water. Do NOT induce vomiting. Call a poison control center or seek immediate medical attention.[1]
-
In Case of a Spill: Evacuate the immediate area. If the spill is small, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. If the spill is large, or if you are unsure how to handle it, contact your institution's environmental health and safety department immediately.
References
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
